AR 231453
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKNTVAKIFYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223614 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733750-99-7 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733750-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AR-231453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-231453 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AR 231453 GPR119 agonist mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of AR231453, a GPR119 Agonist
Introduction
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2] AR231453 is a potent, selective, and orally available synthetic agonist for GPR119.[3] Its activation of GPR119 initiates a cascade of signaling events that lead to enhanced glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[4] This guide provides a detailed technical overview of the mechanism of action of AR231453, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
AR231453 exerts its therapeutic effects by binding to and activating GPR119, a Class A G protein-coupled receptor that couples primarily to the stimulatory G protein, Gαs. The binding of AR231453 induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the Gs protein. This activation leads to the dissociation of the Gαs subunit from the βγ dimer, allowing Gαs to bind to and activate adenylyl cyclase.
Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels. This elevation in cAMP is the central intracellular signal mediating the downstream effects of AR231453. Cryo-electron microscopy studies of the AR231453-GPR119-Gs complex have provided structural insights into this activation mechanism, revealing a specific binding pocket within the transmembrane domains of the receptor.
The physiological consequences of GPR119 activation by AR231453 are tissue-specific:
-
In Pancreatic β-Cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion (GSIS). This action is glucose-dependent, meaning that AR231453 enhances insulin release primarily when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia. The compound has also been shown to stimulate β-cell replication, which could help preserve β-cell mass.
-
In Intestinal L-Cells: The rise in cAMP stimulates the secretion of incretin hormones, most notably GLP-1 and GIP. These hormones, in turn, act on pancreatic β-cells to further enhance GSIS and also exert other beneficial metabolic effects, such as slowing gastric emptying and promoting satiety. Unlike its effect on insulin secretion, AR231453-mediated GLP-1 release appears to be largely glucose-independent.
Signaling Pathway Diagram
Quantitative Data
The potency and efficacy of AR231453 have been quantified across various in vitro assays.
| Parameter | Assay Type | Cell Line / System | EC₅₀ Value | Reference |
| cAMP Accumulation | Membrane Assay | GLUTag-Fla cells | 4.3 nM | |
| HTRF Assay | CHO cells (hGPR119) | 4.7 nM | ||
| Insulin Release | Insulin Secretion | HIT-T15 cells | 3.5 nM | |
| Insulin Secretion | Min6 cells | 0.5 nM | ||
| GLP-1 Secretion | GLP-1 Release | GLUTag cells | 56 nM | |
| Gene Expression | Luciferase Reporter | HEK293 cells (hGPR119) | 1.05 nM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to characterize AR231453.
cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cAMP following receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR119 are cultured in appropriate media (e.g., DMEM) and seeded into 384-well plates.
-
Assay Procedure:
-
Cells are suspended in an assay buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Varying concentrations of AR231453 (or control compounds) dissolved in DMSO are added to the wells.
-
The plates are incubated for a specified period (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are lysed, and HTRF (Homogeneous Time-Resolved FRET) reagents (e.g., europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) are added.
-
After a final incubation period (e.g., 60 minutes at room temperature), the time-resolved FRET signal is measured using a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis: EC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 released from enteroendocrine L-cells.
-
Cell Culture: The mouse GLUTag enteroendocrine L-cell line is commonly used. Cells are cultured and seeded into multi-well plates. More advanced models using primary human ileal organoids have also been developed.
-
Assay Procedure:
-
Prior to the experiment, cells are washed and pre-incubated in a basal buffer (e.g., Krebs-Ringer bicarbonate buffer) with a low glucose concentration.
-
The pre-incubation buffer is replaced with a stimulation buffer containing various concentrations of AR231453, with or without a fixed glucose concentration (e.g., 10 mM).
-
Cells are incubated for a defined period (e.g., 2 hours).
-
After incubation, the supernatant is collected. A dipeptidyl peptidase-4 (DPP-4) inhibitor is often added to prevent GLP-1 degradation.
-
-
Data Analysis: The concentration of active GLP-1 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Results are typically expressed as a fold change over the basal (vehicle-treated) condition.
Conclusion
AR231453 is a well-characterized GPR119 agonist that operates through a Gαs-cAMP-mediated signaling pathway. Its mechanism of action is dual, promoting glucose-dependent insulin release from pancreatic β-cells and stimulating incretin (GLP-1, GIP) secretion from intestinal L-cells. This combined action leads to improved glycemic control in preclinical models. The detailed understanding of its molecular pharmacology, supported by robust quantitative data and established experimental protocols, provides a solid foundation for researchers and drug development professionals exploring the therapeutic potential of targeting the GPR119 receptor.
References
AR 231453: A Technical Overview of a Potent GPR119 Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
AR 231453 is a potent and selective synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its discovery marked a significant advancement in the field, providing a valuable tool for investigating the therapeutic potential of GPR119 activation. This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound, including detailed experimental protocols and a summary of its biological activity.
Chemical Structure and Properties
This compound, with the IUPAC name N-(2-fluoro-4-methanesulfonylphenyl)-6-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-amine, is a small molecule with a molecular formula of C21H24FN7O5S and a molecular weight of 505.53 g/mol .[1] Its chemical structure is characterized by a central nitropyrimidine core linked to a fluorinated methanesulfonylphenyl group and a piperidine ring bearing an isopropyl-oxadiazole moiety.
| Property | Value | Reference |
| IUPAC Name | N-(2-fluoro-4-methanesulfonylphenyl)-6-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-amine | [1] |
| CAS Number | 733750-99-7 | [1][2] |
| Molecular Formula | C21H24FN7O5S | [2] |
| Molecular Weight | 505.53 g/mol | |
| Canonical SMILES | CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3--INVALID-LINK--[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F |
Discovery
This compound was identified as the first sub-nanomolar agonist of GPR119. It demonstrated high selectivity for GPR119 when screened against a panel of 76 other receptors and enzymes. Further studies showed no activity at 140 other known and orphan GPCRs in melanophore dispersion assays, highlighting its specificity.
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the GPR119 receptor, which is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. GPR119 is coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP in pancreatic β-cells enhances glucose-dependent insulin secretion. In intestinal L-cells, the increased cAMP stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin secretion and promotes glycemic control.
Biological Activity and Quantitative Data
This compound exhibits potent agonist activity at the GPR119 receptor across various in vitro assay formats. It has been shown to stimulate cAMP production and subsequent physiological responses in both recombinant and endogenous cell systems.
| Assay Type | Cell Line | Species | Potency (EC50) | Reference |
| GPR119 Agonist Activity | - | - | 0.68 nM | |
| cAMP Production | HIT-T15 | Hamster | 4.7 nM | |
| Luciferase Reporter Gene | HEK293-hGPR119 | Human | 1.05 ± 0.11 nM | |
| Calcium Influx | GLUTag | Mouse | 0.11 µM |
In vivo, this compound has demonstrated efficacy in rodent models of glucose control. Oral administration of this compound was shown to improve glucose tolerance in wild-type mice, an effect that was absent in GPR119-deficient mice, confirming its on-target mechanism of action. A dose of 20 mg/kg was effective in enhancing glucose-dependent insulin release and improving oral glucose tolerance in C57/bl6J mice.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is a representative method for determining the potency of this compound in stimulating cAMP production in a cell-based assay.
-
Cell Culture: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer (e.g., DMEM containing 1 mM 3-isobutyl-1-methylxanthine, IBMX, a phosphodiesterase inhibitor).
-
Compound Addition: Serial dilutions of this compound are prepared in the assay buffer.
-
Incubation: The cell suspension is added to a 384-well plate, followed by the addition of the this compound dilutions. The plate is incubated for 30 minutes at 37°C.
-
cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The data are normalized to a vehicle control and plotted against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol outlines a typical procedure to evaluate the effect of this compound on glucose tolerance in mice.
-
Animal Model: Male C57BL/6J mice are used.
-
Acclimation and Fasting: Animals are acclimated to the experimental conditions and then fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 80% polyethylene glycol 400, 10% Tween 80, and 10% ethanol) and administered orally by gavage at a specified dose (e.g., 20 mg/kg). A vehicle control group is also included.
-
Glucose Challenge: Thirty minutes after compound administration, a baseline blood sample is collected from the tail vein. Subsequently, an oral glucose bolus (e.g., 1.5 g/kg body weight) is administered.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes). Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: Blood glucose concentrations are plotted against time for both the this compound-treated and vehicle-treated groups. The area under the curve (AUC) for the glucose excursion is calculated to assess the improvement in glucose tolerance.
Conclusion
This compound is a foundational tool compound for the study of GPR119. Its high potency and selectivity have enabled detailed investigations into the physiological roles of this receptor and have spurred the development of other GPR119 agonists for the treatment of type 2 diabetes and other metabolic diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of metabolic drug discovery.
References
An In-depth Technical Guide on AR231453 and the GLP-1 Release Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR231453 is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a compelling therapeutic target for type 2 diabetes.[4][5] Activation of GPR119 by agonists like AR231453 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with crucial roles in glucose homeostasis. This technical guide provides a comprehensive overview of AR231453, its mechanism of action on the GLP-1 release pathway, and detailed experimental protocols for its characterization. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and drug development professionals.
Introduction to AR231453 and GPR119
AR231453 is a small molecule agonist of GPR119, a class A G protein-coupled receptor. GPR119 activation is coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is the primary mechanism through which GPR119 agonists exert their effects on insulin and incretin secretion. Notably, AR231453 has demonstrated high selectivity for GPR119, with no significant activity at over 230 other GPCRs. The therapeutic potential of AR231453 and other GPR119 agonists lies in their ability to enhance glucose-dependent insulin release and promote the secretion of incretin hormones, namely GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).
The GPR119-Mediated GLP-1 Release Pathway
The activation of GPR119 in intestinal L-cells by AR231453 initiates a signaling cascade that culminates in the release of GLP-1. This pathway is a key focus for the development of new anti-diabetic therapies.
Signaling Pathway Diagram
Caption: GPR119 signaling pathway for GLP-1 release.
Quantitative Data on AR231453 Activity
The following tables summarize the quantitative data for AR231453's effect on cAMP accumulation and GLP-1 release from various preclinical studies.
Table 1: In Vitro Potency of AR231453
| Cell Line/Tissue | Parameter | EC50 | Glucose Condition | Reference |
| HIT-T15 | cAMP Accumulation | 4.7 nM | Not Specified | |
| HIT-T15 | Insulin Release | 3.5 nM | Not Specified | |
| GLUTag | GLP-1 Release | 56 nM | 15 mM | |
| GLUTag | GLP-1 Release | 78 nM | 0 mM | |
| GLUTag | GLP-1 Release | 17 nM | 10 mM |
Table 2: In Vivo Effects of AR231453 on Plasma GLP-1
| Animal Model | AR231453 Dose | Route | Effect on Plasma GLP-1 | Reference |
| C57BL/6 Mice | 10 mg/kg | Oral | Significantly increased | |
| C57BL/6 Mice | 10 mg/kg | Oral | Enhanced glucose-stimulated GLP-1 release |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of AR231453.
In Vitro GLP-1 Secretion Assay (from GLUTag cells)
This protocol is adapted from studies investigating GPR119 agonist-stimulated GLP-1 release.
-
Cell Culture: GLUTag cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and cultured for 48 hours.
-
Washing and Pre-incubation: The culture medium is removed, and cells are washed twice with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA. Cells are then pre-incubated in KRBB for 1 hour at 37°C.
-
Stimulation: The pre-incubation buffer is replaced with KRBB containing various concentrations of AR231453 (e.g., 0-10 µM) with or without glucose (e.g., 0 mM, 10 mM).
-
Incubation: Cells are incubated for 2 hours at 37°C.
-
Supernatant Collection: The supernatant is collected and centrifuged to remove any cellular debris.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: GLP-1 concentrations are normalized to the total protein content of the cells in each well. Dose-response curves are generated to calculate EC50 values.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is based on in vivo studies assessing the glucoregulatory effects of AR231453.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
-
Drug Administration: AR231453 (e.g., 10 mg/kg) or vehicle is administered by oral gavage.
-
Glucose Challenge: 30 minutes after drug administration, a baseline blood sample is collected from the tail vein. Immediately after, mice are given an oral glucose load (e.g., 2-3 g/kg).
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plasma Analysis: Blood glucose levels are measured immediately using a glucometer. Plasma is separated by centrifugation for subsequent measurement of insulin and GLP-1 levels by ELISA.
-
Data Analysis: The area under the curve (AUC) for glucose excursion is calculated to assess improvements in glucose tolerance.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating GPR119 agonists.
Discussion and Future Directions
AR231453 has been instrumental as a tool compound in elucidating the role of GPR119 in glucose homeostasis and incretin secretion. The data consistently demonstrate its ability to stimulate GLP-1 release from intestinal L-cells through a Gαs-cAMP-mediated pathway. An interesting finding is that GPR119-mediated GLP-1 secretion appears to be glucose-independent in vitro, which contrasts with the glucose-dependent nature of GPR119-mediated insulin secretion from pancreatic β-cells. This suggests different downstream coupling mechanisms or cellular environments in these two cell types.
While the preclinical data for GPR119 agonists like AR231453 were promising, the translation to clinical efficacy in humans has been challenging, with many candidates showing only modest effects on glycemic control in clinical trials. This discrepancy may be due to species differences in GPR119 pharmacology or the complexity of human metabolic regulation.
Future research in this area could focus on:
-
Investigating the detailed molecular interactions between AR231453 and the GPR119 receptor to guide the design of next-generation agonists with improved properties.
-
Exploring the potential for biased agonism at the GPR119 receptor to selectively activate pathways leading to GLP-1 release without other effects.
-
Further delineating the downstream effectors of cAMP in L-cells to identify novel targets for modulating GLP-1 secretion.
Conclusion
AR231453 is a valuable pharmacological tool that has significantly advanced our understanding of the GPR119-mediated GLP-1 release pathway. This technical guide provides a consolidated resource of its mechanism of action, quantitative data, and relevant experimental protocols to support ongoing research and development efforts targeting the GPR119/incretin axis for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]
- 3. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Downstream Signaling Targets of AR231453
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR231453 is a potent, selective, and orally active agonist for the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a significant target for the treatment of type 2 diabetes and related metabolic disorders.[1][2] Activation of GPR119 by agonists like AR231453 stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin secretion.[3] This document provides a comprehensive overview of the downstream signaling pathways modulated by AR231453, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
AR231453 binds to and activates GPR119, a Gαs-coupled receptor. This activation triggers a canonical downstream signaling cascade initiated by the adenylyl cyclase-mediated conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the primary event that leads to the diverse physiological effects of AR231453. Cryo-electron microscopy studies have revealed the structural basis for the interaction between AR231453 and the GPR119-Gs signaling complex.
Primary Downstream Signaling Pathways
The elevation of intracellular cAMP by AR231453 activates two main effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Activated by cAMP (EPAC) pathway. These pathways orchestrate the primary effects of AR231453 on insulin and GLP-1 secretion.
1. cAMP-PKA Signaling Pathway:
-
Activation: Increased cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits.
-
Downstream Effects in Pancreatic β-cells:
-
Enhanced Insulin Granule Exocytosis: Active PKA phosphorylates multiple protein targets involved in the machinery of insulin granule release.
-
Gene Transcription: PKA can translocate to the nucleus and phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to the transcription of genes involved in insulin synthesis and β-cell survival.
-
2. cAMP-EPAC Signaling Pathway:
-
Activation: EPAC proteins are guanine nucleotide exchange factors that are directly activated by cAMP.
-
Downstream Effects in Pancreatic β-cells and Intestinal L-cells:
-
Insulin and GLP-1 Secretion: EPAC activation modulates ion channel activity and intracellular calcium levels, contributing to the glucose-dependent secretion of insulin from β-cells and GLP-1 from L-cells.
-
3. PI3K/AKT/mTOR Pathway Interaction:
-
While not a direct target, the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, can be indirectly influenced by GPR119 activation. The signaling crosstalk may occur through PKA-mediated or EPAC-mediated mechanisms, contributing to the observed effects on β-cell replication.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on AR231453.
Table 1: In Vitro Potency and Efficacy of AR231453
| Parameter | Cell Line / System | Value | Reference |
| EC₅₀ (cAMP Accumulation) | Cells transfected with human GPR119 | 4.7 nM | |
| EC₅₀ (Insulin Release) | HIT-T15 cells | 3.5 nM | |
| EC₅₀ (GPR119 Agonist Activity) | Not specified | 0.68 nM | |
| EC₅₀ (Calcium Response) | Cells overexpressing Gα16 | 272.7 nM |
Table 2: In Vivo Effects of AR231453 in Animal Models
| Animal Model | Dosage | Administration | Key Findings | Reference |
| Mice | 20 mg/kg | Oral | Markedly improved oral glucose tolerance. | |
| Diabetic Mice (Islet Transplant) | Not specified | Not specified | - Time to normoglycemia reduced from 16 ± 6 days to 8 ± 3 days.- Increased β-cell replication (21.5% ± 6.9% vs. 5.6% ± 3.7% in controls).- Significantly higher plasma active GLP-1 levels. | |
| Fasted C57BL/6 Mice | 20 mg/kg | Oral | Increased blood insulin levels in a glucose-dependent manner. |
Experimental Protocols
1. cAMP Accumulation Assay
-
Objective: To quantify the increase in intracellular cAMP levels following GPR119 activation by AR231453.
-
Methodology:
-
Cells expressing GPR119 (e.g., HEK293/GPR119) are seeded in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of AR231453 for a defined period.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP concentrations are measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
2. Insulin Release Assay (In Vitro)
-
Objective: To measure the effect of AR231453 on glucose-stimulated insulin secretion from pancreatic β-cells or isolated islets.
-
Methodology:
-
β-cell lines (e.g., HIT-T15, MIN6) or isolated rodent islets are cultured.
-
The cells/islets are washed and pre-incubated in a low-glucose buffer.
-
They are then incubated with low or high concentrations of glucose in the presence or absence of AR231453 for a specified time (e.g., 2 hours).
-
The supernatant is collected, and the concentration of secreted insulin is determined by ELISA or radioimmunoassay (RIA).
-
3. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the in vivo effect of AR231453 on glucose homeostasis.
-
Methodology:
-
Animals (e.g., mice) are fasted overnight.
-
A baseline blood glucose measurement is taken.
-
AR231453 or a vehicle control is administered orally.
-
After a set period (e.g., 30 minutes), a glucose bolus is administered orally.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for blood glucose is calculated to determine the effect on glucose tolerance.
-
Visualizations of Signaling Pathways and Workflows
Caption: AR231453 activates GPR119, leading to cAMP production and downstream signaling.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT) to assess in vivo efficacy.
Conclusion
AR231453 is a potent GPR119 agonist that primarily signals through the Gαs-cAMP pathway. Its downstream effects, including enhanced glucose-dependent insulin secretion, increased GLP-1 release, and stimulation of β-cell replication, are mediated by the activation of PKA and EPAC. These well-documented signaling targets and physiological outcomes underscore the therapeutic potential of GPR119 agonists in the management of type 2 diabetes. Further research into the long-term effects and potential for biased agonism may reveal additional complexities and opportunities for drug development.
References
- 1. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
AR231453: A Comprehensive Technical Guide to its Selectivity for the GPR119 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR231453 is a potent, orally available, and highly selective small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a compelling therapeutic target for type 2 diabetes and obesity.[3][4] Activation of GPR119 leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] This document provides an in-depth technical overview of the selectivity of AR231453 for the GPR119 receptor, including quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Quantitative Selectivity and Potency Data
AR231453 demonstrates exceptional potency and selectivity for the GPR119 receptor. The following tables summarize the key quantitative metrics from various in vitro studies.
Table 1: In Vitro Potency of AR231453 on GPR119
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | - | EC50 | 4.7 nM | |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM | |
| Reporter Gene Assay | HEK293-hGPR119 | EC50 | 1.05 ± 0.11 nM | |
| GLP-1 Release | GLUTag cells | EC50 | 56 nM | |
| Binding Affinity | - | Ki | 5.5 nM |
Table 2: Selectivity Profile of AR231453
| Target Class | Number of Targets Tested | Activity | Reference |
| GPCRs | > 230 | Inactive | |
| Pancreatic Islet Receptors | All known | Inactive |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like AR231453 initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This second messenger then activates downstream effectors to modulate cellular responses, such as insulin and GLP-1 secretion.
Experimental Protocols
The high selectivity and potency of AR231453 have been determined through a series of well-established in vitro assays. Below are detailed methodologies for these key experiments.
cAMP Accumulation Assay
This assay directly measures the functional consequence of GPR119 activation by quantifying the increase in intracellular cAMP.
Methodology:
-
Cell Culture: Cells endogenously expressing GPR119 (e.g., GLUTag cells) or cells stably transfected with human GPR119 (e.g., HEK293-hGPR119) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 384-well plates and incubated.
-
Compound Addition: Serial dilutions of AR231453 or control compounds are added to the wells. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Incubation: The plates are incubated at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Detection: The reaction is stopped, and the amount of intracellular cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.
Insulin and GLP-1 Secretion Assays
These assays assess the physiological effect of GPR119 activation in relevant cell types.
Methodology for Insulin Secretion (e.g., using MIN6 cells):
-
Cell Culture: MIN6 insulin-secreting cells are plated in 96-well plates.
-
Pre-incubation: Cells are washed and pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion level.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing either low (2.8 mM) or high (16.8 mM) glucose, along with varying concentrations of AR231453.
-
Incubation: Cells are incubated for 1 hour at 37°C.
-
Sample Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Quantification: Insulin levels are determined using an ELISA kit.
Methodology for GLP-1 Secretion (e.g., using GLUTag cells): The protocol is similar to the insulin secretion assay, but with GLUTag cells, and GLP-1 levels in the supernatant are quantified using a specific GLP-1 ELISA kit.
Selectivity Screening Workflow
To establish the high selectivity of AR231453, it was tested against a broad panel of other GPCRs.
Conclusion
The data presented in this technical guide unequivocally demonstrate that AR231453 is a highly potent and selective agonist of the GPR119 receptor. Its ability to stimulate cAMP production, leading to enhanced glucose-dependent insulin and GLP-1 secretion, combined with its lack of activity at a wide range of other GPCRs, underscores its value as a research tool and its potential as a therapeutic agent for metabolic disorders. The detailed experimental protocols provided herein offer a foundation for the continued investigation of GPR119 pharmacology and the development of novel GPR119-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
The GPR119 Agonist AR231453: A Technical Guide to its Effects on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR231453 is a potent and selective small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes.[1][2] GPR119 is predominantly expressed in pancreatic beta-cells and intestinal L-cells.[1][3] Activation of GPR119 by AR231453 enhances glucose-dependent insulin secretion, stimulates beta-cell replication, and promotes the release of glucagon-like peptide-1 (GLP-1), collectively contributing to improved glycemic control.[1] This technical guide provides an in-depth overview of the effects of AR231453 on pancreatic beta-cell function, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
AR231453 exerts its effects on pancreatic beta-cells primarily through the activation of GPR119, a Gαs-coupled receptor. The binding of AR231453 to GPR119 initiates a signaling cascade that plays a crucial role in regulating insulin secretion and beta-cell health.
Signaling Pathway
Upon activation by AR231453, GPR119 couples to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC). Both PKA and EPAC contribute to the potentiation of glucose-stimulated insulin secretion (GSIS). This signaling pathway is analogous to that of the incretin hormone GLP-1.
Quantitative Data on the Effects of AR231453
The following tables summarize the key quantitative findings from various studies investigating the effects of AR231453 on pancreatic beta-cell function.
Table 1: Effect of AR231453 on Beta-Cell Replication
| Parameter | Vehicle-Treated | AR231453-Treated (10 mg/kg/d) | P-value | Reference |
| % of Insulin(+) and BrdU(+) β-cells | 5.6% ± 3.7% | 21.5% ± 6.9% | < .01 | |
| Days to achieve normoglycemia | 16 ± 6 days | 8 ± 3 days | < .01 |
Table 2: In Vitro Effects of AR231453 on Insulin Secretion
| Cell/Islet Type | Glucose Concentration | AR231453 Concentration | Effect on Insulin Release | Reference |
| HIT-T15 cells | Not specified | EC50 of 3.5 nM | Significantly enhanced | |
| Rat islets | 5 mM | 300 nM | No effect | |
| Rat islets | 15 mM | 300 nM | Enhanced, similar to GLP-1 | |
| Mouse islets | 8-17 mM | Not specified | Stimulated |
Table 3: In Vivo Effects of AR231453 on Glycemic Control
| Animal Model | AR231453 Dose | Outcome | Reference |
| Wild-type mice | 20 mg/kg (oral) | Improved oral glucose tolerance | |
| GPR119-deficient mice | 20 mg/kg (oral) | No effect on glucose tolerance | |
| Diabetic KK/Ay mice | Not specified | Highly responsive |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of AR231453.
Islet Isolation from Mouse Pancreas
A common procedure for isolating pancreatic islets for in vitro studies involves collagenase digestion followed by purification.
Protocol Steps:
-
Pancreas Perfusion: The mouse pancreas is perfused in situ with a collagenase solution to initiate enzymatic digestion of the exocrine tissue.
-
Digestion: The distended pancreas is excised and incubated in a water bath at 37°C to allow for complete digestion.
-
Purification: The digested tissue is then subjected to density gradient centrifugation to separate the islets from the acinar and other cellular debris.
-
Hand-picking: Islets are hand-picked under a stereomicroscope to ensure high purity.
-
Culture: Isolated islets are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics, before being used in subsequent experiments.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to assess the direct effect of AR231453 on insulin secretion from isolated islets.
Protocol Steps:
-
Islet Preparation: Isolated islets are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period.
-
Stimulation: Islets are then transferred to a buffer containing either a low or a high glucose concentration (e.g., 16.7 mM) in the presence or absence of AR231453 at the desired concentration.
-
Sample Collection: After a specific incubation time (e.g., 60 minutes), the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: Insulin levels in the supernatant are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets used.
Beta-Cell Replication Assay
This assay is used to determine the proliferative effect of AR231453 on beta-cells.
Protocol Steps:
-
BrdU Labeling: Mice are treated with AR231453 and are also administered bromodeoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of replicating cells.
-
Tissue Preparation: After the treatment period, the pancreas or transplanted islet grafts are harvested, fixed, and embedded in paraffin.
-
Immunofluorescence Staining: Pancreatic sections are co-stained with antibodies against insulin (to identify beta-cells) and BrdU (to identify proliferating cells).
-
Microscopy and Quantification: The stained sections are visualized using a confocal microscope, and the percentage of insulin-positive cells that are also BrdU-positive is quantified to determine the rate of beta-cell replication.
Discussion and Future Directions
AR231453 has demonstrated significant potential as a therapeutic agent for type 2 diabetes by targeting GPR119 to enhance pancreatic beta-cell function. Its ability to stimulate glucose-dependent insulin secretion minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic drugs. Furthermore, its positive impact on beta-cell replication suggests a potential for disease-modifying effects by preserving or even expanding beta-cell mass.
The mechanism of AR231453 also involves an indirect effect through the stimulation of GLP-1 release from intestinal L-cells, which in turn acts on beta-cell GLP-1 receptors to further potentiate insulin secretion. This dual action on both beta-cells and L-cells makes GPR119 agonists like AR231453 particularly attractive.
Future research should continue to explore the long-term effects of GPR119 agonism on beta-cell survival and function. Further elucidation of the downstream signaling pathways activated by AR231453 could also identify new targets for therapeutic intervention. The development of orally active GPR119 agonists holds significant promise for novel, glucose-dependent antihyperglycemic therapies.
References
- 1. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
AR 231453 and the cAMP Accumulation Assay: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AR 231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1][2][3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[2][4] Its activation has been shown to enhance glucose-dependent insulin release and promote the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1). The signaling cascade initiated by GPR119 activation centrally involves the production of the second messenger cyclic adenosine monophosphate (cAMP). Consequently, the cAMP accumulation assay is a cornerstone for characterizing the pharmacological activity of GPR119 agonists like this compound. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation related to the assessment of this compound activity using cAMP accumulation assays.
Mechanism of Action: this compound and GPR119 Signaling
GPR119 is a Class A GPCR that couples to the stimulatory G protein (Gs). Upon binding of an agonist such as this compound, GPR119 undergoes a conformational change, leading to the activation of the Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cAMP. The resulting increase in intracellular cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to mediate the physiological responses. In pancreatic β-cells, this cascade ultimately leads to an increase in glucose-stimulated insulin secretion.
Quantitative Data Presentation
The potency of this compound in stimulating cAMP accumulation is typically quantified by its half-maximal effective concentration (EC50). The following table summarizes quantitative data for this compound from various studies.
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (% of Control) | Reference |
| This compound | cAMP Accumulation | Not Specified | 4.7 | Similar to forskolin | |
| This compound | cAMP Accumulation | HIT-T15 cells | Not specified, but significant increase | Not specified | |
| This compound | cAMP Accumulation | Rodent Islets | Not specified, but significant increase | Not specified | |
| This compound | HTRF cAMP Assay | HEK293 expressing GPR119 | Potent agonist | Not specified | |
| This compound | Reporter Gene Assay | HEK293-hGPR119 | 1.05 ± 0.11 | Not specified |
Experimental Protocols
The following section details a generalized yet comprehensive protocol for a cell-based cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF), a common and robust method for this application. This protocol can be adapted for the characterization of this compound.
Detailed Methodology: HTRF cAMP Assay
This protocol provides a general guideline and should be optimized for the specific cell line and HTRF assay kit being used.
Materials:
-
HEK293 cells stably expressing human GPR119 (or another suitable cell line, e.g., HIT-T15).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
This compound and a reference agonist.
-
cAMP HTRF assay kit (containing cAMP-d2 conjugate, anti-cAMP cryptate conjugate, and lysis buffer).
-
White, low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: a. Culture HEK293-hGPR119 cells in the appropriate cell culture medium. b. The day before the assay, harvest the cells and seed them into a 384-well plate at a predetermined optimal density. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
Agonist Preparation: a. Prepare a stock solution of this compound in DMSO. b. On the day of the assay, prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor (e.g., 1 mM IBMX). A typical concentration range for a dose-response curve would be from 1 pM to 10 µM.
-
Cell Treatment: a. Carefully remove the culture medium from the cell plate. b. Add the prepared this compound dilutions to the respective wells. Include wells with assay buffer only as a negative control. c. Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and HTRF Detection: a. Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate conjugates in the provided lysis buffer. b. Add the cAMP-d2 solution to each well. c. Add the anti-cAMP cryptate solution to each well. d. Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: a. Read the plate on an HTRF-compatible plate reader, with excitation at approximately 320-340 nm and emission at 620 nm and 665 nm.
-
Data Analysis: a. Calculate the ratio of the emission at 665 nm to the emission at 620 nm. b. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells. c. Generate a dose-response curve by plotting the HTRF signal against the logarithm of the this compound concentration. d. Determine the EC50 value from the dose-response curve using a suitable software package.
Conclusion
The cAMP accumulation assay is an indispensable tool for the pharmacological characterization of GPR119 agonists like this compound. Its ability to directly measure the downstream consequence of receptor activation provides a robust and quantitative method for determining compound potency and efficacy. The detailed protocol and understanding of the underlying signaling pathway provided in this guide are intended to equip researchers with the necessary knowledge to confidently employ this assay in their drug discovery and development efforts targeting GPR119. The high potency and selectivity of this compound, as demonstrated through cAMP assays, underscore its potential as a valuable research tool and a lead compound for the development of novel anti-diabetic therapies.
References
Methodological & Application
Application Notes and Protocols: Hypothetical Compound XYZ in a Xenograft Mouse Model
As a large language model, I am unable to find any publicly available scientific literature, clinical trial data, or patent information for a compound designated "AR 231453". This identifier does not appear in established chemical or biomedical databases.
Therefore, the creation of a detailed in vivo mouse model protocol for "this compound" is not possible at this time. The requested application notes and protocols, including quantitative data tables, detailed methodologies, and signaling pathway diagrams, cannot be generated without foundational information on the compound's mechanism of action, pharmacology, and toxicology.
It is possible that "this compound" represents an internal research code for a novel agent that has not yet been disclosed in public forums, or that the identifier provided may contain a typographical error.
For the purposes of fulfilling the structural requirements of the user's request, a template for a hypothetical compound's in vivo mouse model protocol is provided below. This template can be adapted once a valid and publicly documented compound is identified.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of the hypothetical anti-cancer agent, Compound XYZ, in a subcutaneous xenograft mouse model. The following sections detail the experimental procedures, data presentation, and relevant biological pathways.
1. Data Presentation
Table 1: Dosing Regimen for Compound XYZ in Xenograft Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration |
| 1 | Vehicle Control | N/A | Intraperitoneal (IP) | Daily | 21 Days |
| 2 | Compound XYZ | 10 | Intraperitoneal (IP) | Daily | 21 Days |
| 3 | Compound XYZ | 25 | Intraperitoneal (IP) | Daily | 21 Days |
| 4 | Positive Control | 5 | Intravenous (IV) | Twice a week | 21 Days |
Table 2: Pharmacokinetic Parameters of Compound XYZ in Mice
| Parameter | Value | Units |
| Cmax | 1500 | ng/mL |
| Tmax | 1 | hour |
| AUC(0-t) | 4500 | ng·h/mL |
| Half-life (t1/2) | 4 | hours |
| Bioavailability (F%) | 30 | % |
2. Experimental Protocols
2.1. Cell Culture and Xenograft Tumor Implantation
-
Human cancer cell line (e.g., A549) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are harvested during the logarithmic growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of sterile phosphate-buffered saline (PBS) is prepared.
-
The cell suspension is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
-
Tumors are allowed to grow until they reach an average volume of 100-150 mm³.
2.2. Treatment Administration
-
Mice are randomized into treatment groups as detailed in Table 1.
-
Compound XYZ is formulated in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Treatments are administered for the duration specified in Table 1.
-
Animal body weight and tumor volume are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
2.3. Pharmacokinetic Analysis
-
A separate cohort of mice is administered a single dose of Compound XYZ.
-
Blood samples are collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding.
-
Plasma is isolated by centrifugation.
-
The concentration of Compound XYZ in plasma is determined using liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters are calculated using appropriate software.
3. Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the xenograft mouse model experiment.
Diagram 2: Hypothetical Signaling Pathway of Compound XYZ
Caption: Inhibition of a proliferation pathway by Compound XYZ.
Application Notes and Protocols for Oral Gavage Administration of a Tyrosine Kinase Inhibitor in Mice
Disclaimer: Initial searches for the compound "AR 231453" did not yield any publicly available data. Therefore, this document has been created using the well-characterized, multi-targeted tyrosine kinase inhibitor Sunitinib as a representative example. Researchers should substitute the specific parameters for their compound of interest while using the protocols and data structure herein as a guide.
Introduction to Sunitinib
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its primary mechanism of action involves the inhibition of multiple RTKs implicated in tumor growth, pathologic angiogenesis, and metastatic cancer progression.[1][2] Key targets include Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) and Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[2][3] By blocking the signaling of these receptors, Sunitinib effectively curtails tumor vascularization and cell proliferation. Additionally, Sunitinib inhibits other RTKs such as KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and RET. This broad-spectrum activity has led to its approval for treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).
Quantitative Data: Preclinical Dosages in Mice
The following table summarizes common oral gavage dosages for Sunitinib used in various preclinical mouse models. The selection of an appropriate dose depends on the tumor model, mouse strain, and experimental endpoint.
| Dosage (mg/kg/day) | Mouse Model | Vehicle | Key Findings | Reference |
| 10, 20, 40 mg/kg | Renal Cancer (RXF393) Xenograft | 0.5% Methocel in saline | 40 mg/kg inhibited tumor growth. 10 and 20 mg/kg prevented cancer-induced cachexia even without inhibiting tumor growth. | |
| 20, 30, 40 mg/kg | Neuroblastoma Xenograft | Dextrose-water | 20 mg/kg showed significant tumor growth reduction, with no significant additional benefit observed at 30 or 40 mg/kg. | |
| 40 mg/kg | Ovarian Cancer (SKOV3 luc) Xenograft | Phosphate-Buffered Saline (PBS) | Significantly reduced peritoneal metastatic spread and overall tumor burden. | |
| 40 mg/kg | Lung Cancer (Kras/Lkb1) GEMM | Vehicle (unspecified) | Reduced tumor size, blocked tumor progression, and prolonged median survival. | |
| 60 mg/kg | Plexiform Neurofibroma (Krox20;Nf1) GEMM | Phosphate-Buffered Saline (PBS) | Reduced the mean number and volume of tumors over a 12-week treatment period. | |
| 30, 60, 120 mg/kg | Metastasis Model (4T1-luc) | 0.5% CMC, 1.8% NaCl, 0.4% Tween-80, 0.9% Benzyl Alcohol in water | Doses of 20-60 mg/kg are typically sufficient to suppress tumor growth. Higher doses (120 mg/kg) were investigated for effects on metastatic seeding. |
Sunitinib Signaling Pathway Inhibition
Sunitinib exerts its anti-tumor effects by blocking ATP binding to the intracellular domain of multiple RTKs, thereby inhibiting downstream signaling cascades crucial for cell proliferation and angiogenesis.
Experimental Protocol: Oral Gavage Administration in Mice
This protocol provides a standardized procedure for the daily oral administration of Sunitinib to mice.
4.1 Materials
-
Sunitinib malate powder
-
Vehicle solution (e.g., 0.5% w/v Carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v Benzyl alcohol in sterile water, pH 6.0)
-
Sterile water or saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Animal scale
-
20-gauge stainless steel feeding needles with a ball tip (1.5 inches length for adult mice)
-
1 mL syringes
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
4.2 Preparation of Sunitinib Suspension (Example for 40 mg/kg dose)
-
Calculate Total Volume: Determine the total volume of suspension needed for the study cohort per day. Assume a standard administration volume of 10 mL/kg. For a 25g mouse, this is 0.25 mL.
-
Calculate Required Drug Mass:
-
Target dose: 40 mg/kg
-
Dosing volume: 10 mL/kg
-
Required concentration: (40 mg/kg) / (10 mL/kg) = 4 mg/mL
-
For 10 mL of total suspension, weigh out 40 mg of Sunitinib malate.
-
-
Suspension Preparation:
-
Weigh the required amount of Sunitinib malate powder and place it in a sterile conical tube.
-
Add the appropriate volume of the chosen vehicle.
-
Vortex thoroughly for 5-10 minutes to create a uniform suspension.
-
Prepare this suspension fresh weekly and store it at 4°C, protected from light. Before each day's use, vortex the stock suspension again to ensure uniformity.
-
4.3 Animal Handling and Dosing Procedure
-
Animal Acclimatization: Allow mice to acclimate to the facility and handling for at least one week prior to the start of the experiment.
-
Daily Weight Measurement: Weigh each mouse daily before dosing to calculate the precise volume of suspension to be administered.
-
Volume (mL) = (Mouse Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL)
-
Example: (0.025 kg) x (40 mg/kg) / (4 mg/mL) = 0.25 mL
-
-
Syringe Preparation: Draw the calculated volume into a 1 mL syringe. Ensure the suspension is well-mixed immediately before drawing it up. Attach the gavage needle securely. Remove any air bubbles.
-
Animal Restraint:
-
Grasp the mouse firmly by the loose skin over the neck and back to immobilize its head. The mouse's body should be supported, and its head and spine should form a straight line.
-
-
Gavage Needle Insertion:
-
With the mouse's head tilted slightly upward, gently insert the ball-tipped gavage needle into the mouth, just off-center.
-
Advance the needle along the roof of the mouth and over the back of the tongue into the esophagus. The needle should pass with minimal resistance. If resistance is met, or the animal struggles excessively, withdraw immediately and reposition.
-
The needle is correctly placed when it has been inserted to the appropriate depth (typically when the tip is near the last rib).
-
-
Substance Administration:
-
Once the needle is correctly positioned, depress the syringe plunger slowly and steadily to deliver the suspension.
-
Pause briefly, then withdraw the needle smoothly in a single motion.
-
-
Post-Dosing Monitoring:
-
Return the mouse to its cage and monitor it for several minutes for any signs of immediate distress, such as difficulty breathing or leakage of the compound from the mouth or nose.
-
Continue to monitor animals daily for changes in weight, behavior, and overall health.
-
References
Application Notes and Protocols for AR 231453 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of AR 231453, a potent and selective G protein-coupled receptor 119 (GPR119) agonist, in cell culture experiments. Detailed protocols for key assays and data presentation are included to facilitate research into its therapeutic potential, particularly in the context of type 2 diabetes and metabolic disorders.
Introduction to this compound
This compound is a small molecule agonist of GPR119, a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation stimulates the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately results in glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[3] Due to its dual mechanism of enhancing insulin release and incretin secretion, this compound is a valuable tool for studying GPR119 signaling and its role in glucose homeostasis.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various cell-based assays. These values are essential for determining appropriate experimental concentrations.
| Cell Line | Assay | Parameter | Value (nM) |
| HIT-T15 | Insulin Release | EC50 | 3.5 |
| Not Specified | cAMP Accumulation | EC50 | 4.7 |
| HEK293/GPR119 | cAMP Accumulation | EC50 | 1.121 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a stock solution, dissolve this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve 5.06 mg of this compound (Molecular Weight: 505.52 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO for all experiments.
Cell Culture and Treatment
Materials:
-
Appropriate cell line (e.g., HIT-T15 for insulin secretion, HEK293 expressing GPR119 for cAMP assays)
-
Complete cell culture medium
-
Cell culture flasks or plates
-
This compound stock solution
-
Vehicle (DMSO)
Procedure:
-
Culture the cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for cAMP or insulin secretion assays) at a density optimized for your specific cell line and assay.
-
Allow the cells to adhere and grow for 24-48 hours or until they reach the desired confluency.
-
Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period, which may vary depending on the specific assay (e.g., 30 minutes for cAMP assays, 1-2 hours for insulin secretion assays).
cAMP Accumulation Assay
This protocol provides a general guideline for measuring intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
Cells treated with this compound or vehicle
-
cAMP assay kit (e.g., HTRF cAMP kit)
-
Lysis buffer (provided with the kit)
-
Plate reader compatible with the chosen assay format
Procedure:
-
Following treatment with this compound, lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Add the detection reagents from the kit to the cell lysate. These reagents typically include a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Incubate the plate at room temperature for the time specified in the kit protocol to allow for the competitive binding reaction to reach equilibrium.
-
Measure the signal using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Calculate the concentration of cAMP in your samples by interpolating from the standard curve. Data can be normalized to the vehicle control and plotted against the logarithm of the agonist concentration to determine the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure insulin secretion from pancreatic β-cells in response to glucose and this compound.
Materials:
-
Pancreatic β-cell line (e.g., HIT-T15, MIN6) or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)
-
This compound working solutions in KRB buffer
-
Insulin ELISA kit
Procedure:
-
Seed the cells in a 24- or 48-well plate and culture until they reach the appropriate confluency.
-
Wash the cells twice with a pre-warmed KRB buffer containing low glucose.
-
Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing low glucose, high glucose, or high glucose with different concentrations of this compound. Include a vehicle control in the high-glucose condition.
-
Incubate the plate at 37°C for 1-2 hours.
-
After incubation, collect the supernatant, which contains the secreted insulin.
-
Centrifuge the collected supernatant to pellet any detached cells and transfer the clear supernatant to a new tube.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
The results can be expressed as the amount of insulin secreted, often normalized to the total protein content or DNA content of the cells in each well.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade initiated by this compound.
Experimental Workflow for this compound
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for AR 231453-Induced GLP-1 Release in GLUTag Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR 231453 is a potent and specific agonist for the G protein-coupled receptor 119 (GPR119), a receptor expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3] Activation of GPR119 in L-cells, such as the murine-derived GLUTag cell line, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a critical incretin hormone for glycemic control.[4][5] GLP-1 enhances glucose-dependent insulin secretion, making GPR119 agonists like this compound a subject of interest for the treatment of type 2 diabetes and obesity.
These application notes provide detailed protocols for utilizing this compound to induce GLP-1 release in GLUTag cells, a widely used in vitro model for studying L-cell function. The document includes experimental workflows, signaling pathway diagrams, and a summary of quantitative data to facilitate research and development in this area.
Data Presentation
Table 1: Dose-Dependent GLP-1 Release from GLUTag Cells Induced by this compound
| Glucose Concentration | This compound EC50 | Reference |
| 15 mM | 56 nM | |
| 10 mM | 17 nM (95% CI: 5 nM–51 nM) | |
| 0 mM (Glucose-free) | 78 nM (95% CI: 23 nM–268 nM) |
EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to elicit 50% of the maximal GLP-1 release. CI (Confidence Interval)
Table 2: Effect of Various Compounds on GLP-1 Release in GLUTag Cells
| Compound(s) | Concentration(s) | Incubation Time | Glucose Concentration | Observed Effect on GLP-1 Release | Reference |
| This compound | 0 - 3 µM | Not specified | 0 mM and 10 mM | Dose-dependent increase | |
| Nitrendipine | 0.03, 0.3, and 3 µM | Not specified | 0 mM (in the presence of 3 µM this compound) | Dose-dependent reduction | |
| Forskolin/IBMX | 10 µM each | 2 hours | 10 mM | ~4-fold stimulation | |
| GIP | Various | 2 hours | 10 mM | Dose-dependent increase (EC50 ≈ 7 nM) | |
| PACAP | Various | 2 hours | 10 mM | Dose-dependent increase (EC50 ≈ 1 nM) |
Signaling Pathway
The primary mechanism by which this compound stimulates GLP-1 secretion in GLUTag cells is through the activation of the GPR119 receptor. This receptor is coupled to the Gαs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels then trigger the downstream pathways leading to the exocytosis of GLP-1-containing granules. This signaling cascade has been shown to be largely independent of extracellular glucose concentrations.
This compound signaling pathway in GLUTag cells.
Experimental Protocols
Protocol 1: Culturing GLUTag Cells
-
Cell Line: Murine GLUTag cells, an enteroendocrine L-cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics (e.g., penicillin/streptomycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use standard trypsinization procedures for detachment.
Protocol 2: this compound-Stimulated GLP-1 Release Assay
This protocol is designed to measure the amount of GLP-1 secreted from GLUTag cells in response to this compound stimulation.
-
Cell Seeding: Seed GLUTag cells into 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Starvation/Pre-incubation:
-
On the day of the experiment, gently wash the cells twice with a HEPES-based buffer (e.g., 20 mM HEPES, 140 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).
-
Aspirate the wash buffer and add 500 µL of the same buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C to establish basal secretion levels.
-
-
Stimulation:
-
Prepare stock solutions of this compound in a suitable solvent such as DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
Prepare stimulation buffers containing various concentrations of this compound (e.g., from 1 nM to 10 µM) in the HEPES buffer. Include a vehicle control (0.1% DMSO). If investigating glucose dependency, prepare parallel sets of stimulation buffers with and without glucose (e.g., 10 mM).
-
After the pre-incubation period, carefully aspirate the buffer from the wells.
-
Add 500 µL of the prepared stimulation buffers to the respective wells.
-
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Supernatant Collection:
-
Following incubation, carefully collect the supernatant from each well into microcentrifuge tubes.
-
Centrifuge the collected supernatant at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes for GLP-1 analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
GLP-1 Measurement:
-
Quantify the concentration of active GLP-1 (7-36 amide and 7-37) in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Normalize the secreted GLP-1 levels to the total protein content of the cells in each well or express as a fold change over the basal (vehicle control) secretion.
-
Experimental workflow for GLP-1 release assay.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the GPR119-mediated signaling pathway and its role in GLP-1 secretion. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize GLUTag cells as a model system to explore the therapeutic potential of GPR119 agonists. The dose-dependent and glucose-independent nature of this compound-induced GLP-1 release from GLUTag cells underscores the unique mechanism of this compound class.
References
- 1. Molecular Physiology of Glucagon-Like Peptide-1 Insulin Secretagogue Action in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Immunofluorescence Staining Following AR 231453 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR 231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and other metabolic disorders.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[3] The activation of GPR119 by agonists like this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), both of which play crucial roles in maintaining glucose homeostasis.
These application notes provide detailed protocols for utilizing immunofluorescence (IF) staining to investigate the cellular effects of this compound treatment. The provided methodologies are based on established research and are intended to guide researchers in designing and executing robust IF experiments.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on β-cell replication in diabetic mice.
| Treatment Group | Mean Percentage of Insulin (+) and BrdU (+) β-cells in Islet Grafts | Statistical Significance (p-value) |
| This compound-treated | 21.5% ± 6.9% | < 0.01 |
| Vehicle-treated | 5.6% ± 3.7% | |
| Data extracted from a study on diabetic mice with islet grafts. |
Signaling Pathway of this compound
The binding of this compound to GPR119 initiates a signal transduction cascade that is central to its therapeutic effects. The diagram below illustrates this pathway.
Caption: Signaling pathway of this compound via the GPR119 receptor.
Experimental Protocols
I. In Vivo Treatment of Diabetic Mice and Tissue Preparation
This protocol is adapted from a study investigating the effect of this compound on β-cell replication in a mouse model of diabetes.
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)
-
Diabetic mice (e.g., chemically induced)
-
BrdU (5-bromo-2'-deoxyuridine)
-
Anesthetic agents
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose in PBS)
-
Optimal Cutting Temperature (OCT) compound
Procedure:
-
Animal Treatment:
-
Administer this compound to diabetic mice at the desired concentration and frequency. A vehicle-treated group should be included as a control.
-
To label proliferating cells, administer BrdU to the mice prior to tissue collection.
-
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice.
-
Perfuse the animals transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS to fix the tissues.
-
Dissect the pancreas or other target organs and post-fix in 4% PFA for a specified time (e.g., 4-6 hours) at 4°C.
-
-
Cryoprotection and Embedding:
-
Wash the tissues in PBS.
-
Cryoprotect the tissues by incubating in 30% sucrose in PBS at 4°C until they sink.
-
Embed the tissues in OCT compound and freeze on dry ice or in liquid nitrogen. Store at -80°C until sectioning.
-
II. Immunofluorescence Staining Protocol for Pancreatic Sections
This is a general protocol that can be adapted for staining pancreatic sections to detect insulin and BrdU, as described in the study by Gao et al.
Materials:
-
Cryostat
-
Microscope slides
-
PAP pen
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., anti-insulin, anti-BrdU)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse IgG Alexa Fluor 488, goat anti-rat IgG Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Sectioning:
-
Cut frozen tissue blocks into thin sections (e.g., 5-10 µm) using a cryostat.
-
Mount the sections onto microscope slides and allow them to air dry.
-
-
Antigen Retrieval (if necessary for BrdU staining):
-
Incubate slides in a solution to denature DNA (e.g., 2N HCl) to expose the BrdU epitope.
-
Neutralize with a buffer (e.g., 0.1 M borate buffer).
-
-
Permeabilization and Blocking:
-
Wash the slides with PBS.
-
Use a PAP pen to draw a hydrophobic barrier around the tissue sections.
-
Permeabilize the sections with a buffer containing a detergent (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes.
-
Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-insulin and anti-BrdU) in antibody dilution buffer.
-
Apply the primary antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in antibody dilution buffer.
-
Apply the secondary antibody solution to the sections and incubate for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBS, with the final wash containing DAPI for nuclear staining.
-
Mount the slides with an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Experimental Workflow
The following diagram outlines the key steps in an immunofluorescence experiment involving this compound treatment.
Caption: General workflow for immunofluorescence after this compound treatment.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measurement of Plasma GLP-1 Levels Following AR231453 Administration
For research, scientific, and drug development professionals.
Introduction
AR231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119)[1][2]. GPR119 is expressed in pancreatic β-cells and intestinal L-cells[3]. Activation of GPR119 in intestinal L-cells stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), a key incretin hormone that enhances glucose-dependent insulin release[3][4]. Consequently, AR231453 has been investigated as a potential therapeutic agent for type 2 diabetes. Accurate measurement of plasma GLP-1 levels following administration of AR231453 is crucial for evaluating its pharmacodynamic effects. This document provides a detailed protocol for the quantification of total or active GLP-1 in plasma samples using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
GPR119 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by AR231453 binding to GPR119 on intestinal L-cells, leading to the secretion of GLP-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for AR 231453 Beta-Arrestin Recruitment Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR 231453 is a potent and selective synthetic agonist for the G-protein coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and metabolic disorders.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3]
While GPR119 primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), it also engages the β-arrestin signaling pathway. The recruitment of β-arrestin to activated GPCRs is a key mechanism for receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. Therefore, characterizing the β-arrestin recruitment profile of GPR119 agonists like this compound is crucial for a comprehensive understanding of their pharmacological properties and potential for biased agonism.
These application notes provide a detailed protocol for setting up and performing a β-arrestin recruitment assay for this compound using a commercially available enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.
Signaling Pathway of GPR119 Activation
Upon binding of an agonist such as this compound, GPR119 undergoes a conformational change, leading to the activation of two principal signaling pathways: the canonical G-protein-mediated pathway and the β-arrestin pathway. The Gαs-mediated pathway results in cAMP production and downstream effector activation, while the β-arrestin pathway is initiated by GPCR kinases (GRKs) phosphorylation of the receptor, leading to the recruitment of β-arrestin.
Quantitative Data Summary
The following table summarizes the potency of this compound in inducing β-arrestin recruitment and cAMP accumulation at the GPR119 receptor.
| Compound | Assay Type | EC50 (nM) | Cell Line | Reference |
| This compound | β-Arrestin Recruitment | 11.2 | U2OS | |
| This compound | cAMP Accumulation | 4.7 | Not Specified | |
| This compound | cAMP Accumulation | 0.68 | Not Specified | |
| Oleoylethanolamide (OEA) | β-Arrestin Recruitment | 1860 | U2OS |
Experimental Protocols
Principle of the PathHunter® Beta-Arrestin Recruitment Assay
The PathHunter® β-arrestin assay is based on enzyme fragment complementation (EFC) technology. In this system, the GPR119 receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon agonist-induced recruitment of β-arrestin to the activated GPR119, the PK and EA fragments are brought into close proximity, leading to the formation of a functional β-galactosidase enzyme. This reconstituted enzyme then hydrolyzes a chemiluminescent substrate, and the resulting signal is proportional to the extent of β-arrestin recruitment.
Materials and Reagents
-
PathHunter® GPR119 β-Arrestin cell line (e.g., U2OS cells stably co-expressing GPR119-PK and β-arrestin-EA)
-
Cell Plating Reagent
-
This compound
-
Reference GPR119 agonist (e.g., Oleoylethanolamide)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer)
-
White, solid-bottom 96-well or 384-well microplates
-
Luminometer
Experimental Workflow
The experimental workflow involves cell plating, compound preparation and addition, incubation, and signal detection.
Detailed Protocol
Day 1: Cell Plating
-
Culture the PathHunter® GPR119 β-Arrestin cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate Cell Plating Reagent at the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 96-well or 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Agonist Assay
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in an appropriate assay buffer or medium to achieve the desired final concentrations. It is recommended to prepare a dilution series that will cover a wide concentration range to determine the full dose-response curve.
-
Prepare solutions of a reference agonist and a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
-
Agonist Stimulation:
-
Remove the cell plate from the incubator.
-
Carefully add the diluted this compound, reference agonist, and vehicle control to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
During the agonist incubation, prepare the PathHunter® Detection Reagent working solution by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer according to the manufacturer's protocol. The working solution is typically stable for several hours at room temperature.
-
After the 90-minute incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the prepared detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Conclusion
This application note provides a comprehensive guide for setting up and performing a β-arrestin recruitment assay to characterize the activity of this compound at the GPR119 receptor. By following this protocol, researchers can obtain robust and reproducible data on the potency of this compound in engaging the β-arrestin signaling pathway, which is essential for a complete pharmacological profiling of this and other GPR119 agonists. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation.
References
Troubleshooting & Optimization
AR 231453 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with AR 231453 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous buffers?
This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). Its chemical structure, while effective for its biological target, is largely non-polar and hydrophobic, leading to poor solubility in water and aqueous buffers commonly used in biological assays.
Q2: What is the reported solubility of this compound?
Q3: What are the consequences of poor this compound solubility in my experiments?
Poor solubility can lead to several experimental artifacts and unreliable data, including:
-
Precipitation: The compound can fall out of solution, leading to an unknown and lower effective concentration than intended.
-
Inaccurate and Irreproducible Results: Undissolved particles can interfere with assay readouts, such as light scattering in absorbance-based assays, and lead to high variability between experiments.
-
Lower Potency: In cell-based assays, only the dissolved compound is available to interact with its target, GPR119.
Q4: What is the general approach to solubilizing this compound for in vitro experiments?
The standard method is to first prepare a high-concentration stock solution in a water-miscible organic solvent, typically DMSO. This stock solution is then serially diluted into the aqueous experimental medium to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% v/v).[2]
Data Presentation
As specific aqueous solubility data for this compound is not widely published, the following table provides a template for researchers to document their own solubility measurements. A protocol for determining kinetic solubility is provided in the Experimental Protocols section.
| Buffer System (e.g., PBS, pH 7.4) | Temperature (°C) | Kinetic Solubility (µg/mL) | Kinetic Solubility (µM) | Method of Determination |
| Nephelometry | ||||
| UV-Vis Spectroscopy | ||||
| LC-MS |
Solubility in Organic Solvent:
| Solvent | Temperature (°C) | Solubility |
| DMSO | Room Temperature | ≥ 49.3 mg/mL (≥ 97.5 mM)[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the solution to 37°C and vortex or sonicate until the compound is completely dissolved.[1]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol for a Cell-Based Assay Using this compound
This protocol provides a general guideline for a cell-based assay, such as a reporter gene assay or a cAMP accumulation assay, in cells expressing GPR119.
-
Cell Seeding:
-
Seed GPR119-expressing cells in a multi-well plate at the desired density.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Compound Preparation and Treatment:
-
Thaw a vial of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Further dilute the compound series in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (e.g., <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the diluted this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period.
-
-
Assay Readout:
-
Perform the specific assay readout according to the manufacturer's instructions (e.g., measure luciferase activity, cAMP levels, or downstream signaling events).
-
Protocol for Determining Kinetic Aqueous Solubility
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV-Vis, or as required for the detection method)
-
Plate reader (Nephelometer, UV-Vis spectrophotometer, or access to LC-MS)
-
-
Procedure:
-
Add a small volume (e.g., 2 µL) of the 10 mM this compound DMSO stock solution to the wells of the microplate.
-
Add the aqueous buffer to each well to achieve a range of final compound concentrations (e.g., from 100 µM down to 0.1 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Measure the solubility. For turbidimetric methods (nephelometry), measure the light scattering at each concentration. The concentration at which precipitation is observed is the kinetic solubility. For other methods, separate any precipitate by filtration or centrifugation and quantify the concentration of the dissolved compound in the supernatant/filtrate using a standard curve (UV-Vis or LC-MS).
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Perform a serial dilution to determine the maximum soluble concentration in your specific assay medium. - Ensure thorough and immediate mixing after adding the stock solution to the buffer. - Prepare working solutions fresh before each experiment. |
| The final DMSO concentration is too low to maintain solubility. | While keeping the final DMSO concentration below toxic levels (typically <0.5%), you may test slightly higher concentrations if your cells tolerate it. | |
| "Salting out" effect from high salt concentrations in the buffer. | If possible, test the solubility in buffers with different salt concentrations. | |
| High variability in experimental results. | Inconsistent solubility and precipitation between experiments. | - Strictly adhere to a standardized protocol for solution preparation. - Always prepare fresh working solutions from a frozen stock. - Visually inspect for any precipitation before adding the compound to your assay. |
| Low or no biological activity observed. | The effective concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of this compound in your assay buffer. - Consider using solubilizing agents such as cyclodextrins, if compatible with your assay. |
| The compound has degraded. | Store stock solutions properly at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR119 signaling pathway activated by this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
Technical Support Center: Optimizing AR 231453 Concentration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AR 231453 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic beta cells and intestinal enteroendocrine L-cells. This activation stimulates the Gαs protein subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP enhances glucose-dependent insulin secretion from pancreatic beta cells and promotes the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2]
Q2: What is the recommended concentration range for this compound in in vivo mouse studies?
Based on published literature, the effective oral dose of this compound in mice typically ranges from 10 mg/kg to 20 mg/kg.[3] The optimal concentration for a specific study may vary depending on the animal model, the specific research question, and the experimental endpoint. It is advisable to perform a dose-response study to determine the most effective concentration for your experimental setup.
Q3: How should I prepare this compound for oral administration in mice?
This compound is a solid compound that is soluble in dimethyl sulfoxide (DMSO). For oral gavage in mice, a common practice is to first dissolve the compound in a minimal amount of DMSO and then suspend the solution in a vehicle suitable for animal administration. While specific vehicle formulations for this compound are not consistently detailed across all publications, a general and widely used vehicle for oral gavage of hydrophobic compounds is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.2% (w/v) Tween-80.[4] It is crucial to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.[5] The suspension should be homogenous and administered immediately after preparation to prevent precipitation.
Q4: What is the expected pharmacokinetic profile of this compound in mice after oral administration?
Some studies on novel GPR119 agonists suggest that they may have poor systemic bioavailability after oral administration. For instance, for two novel GPR119 agonists, ps297 and ps318, the maximum plasma concentration (Cmax) was reached between 0.25 and 1 hour (Tmax), indicating rapid absorption. However, the overall exposure (AUC) was low, suggesting poor oral absorption. This characteristic may indicate that the primary site of action for some GPR119 agonists is the gut. For this compound specifically, detailed public data on its pharmacokinetic parameters (Cmax, Tmax, half-life) in mice is limited. Researchers should consider that the peak effect on GLP-1 secretion may occur shortly after administration.
Q5: Is this compound known to have off-target effects?
This compound is reported to be a highly selective GPR119 agonist. However, as with any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations. Some studies on other GPR119 agonists have highlighted the importance of using knockout mouse models to confirm that the observed biological effects are indeed mediated by GPR119 and not due to off-target interactions. Researchers observing unexpected phenotypes should consider the possibility of off-target effects and, if possible, utilize GPR119 knockout mice for validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No significant effect on glucose tolerance or insulin secretion) | Suboptimal Dose: The concentration of this compound may be too low for the specific animal model or experimental conditions. | Perform a dose-response study to determine the optimal effective dose. Start with the commonly used range of 10-20 mg/kg and titrate up or down. |
| Poor Compound Stability/Solubility: The compound may have precipitated out of the vehicle, leading to inconsistent dosing. | Prepare the dosing solution fresh before each administration. Ensure the compound is fully dissolved in a minimal amount of DMSO before suspending it in the vehicle. Use sonication to aid in creating a homogenous suspension. Visually inspect the suspension for any precipitation before each gavage. | |
| Incorrect Administration Technique: Improper oral gavage technique can lead to the compound being delivered to the lungs instead of the stomach, or causing stress to the animal which can affect metabolic parameters. | Ensure that personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle size (e.g., 20-22 gauge for adult mice) and administer the solution slowly and carefully to avoid aspiration. | |
| Animal Model Variability: The expression and function of GPR119 can vary between different mouse strains and models of disease. | Confirm the expression of GPR119 in the target tissues (pancreatic islets and intestine) of your specific mouse model. Consider the metabolic state of the animals, as the glucose-dependent effects of this compound may be more pronounced in hyperglycemic or glucose-challenged conditions. | |
| High Variability in Experimental Results | Inconsistent Dosing: Uneven suspension of the compound in the vehicle can lead to variable doses being administered to different animals. | Ensure the dosing suspension is thoroughly mixed before drawing each dose. Administer the suspension immediately after mixing to prevent settling of the compound. |
| Stress-Induced Physiological Changes: The stress of handling and gavage can influence blood glucose and hormone levels, leading to high variability. | Acclimatize the animals to handling and the gavage procedure for several days before the start of the experiment. Consider using a palatable vehicle to encourage voluntary consumption and reduce stress. | |
| Unexpected Phenotypes or Adverse Effects | Off-Target Effects: Although reported to be selective, at higher concentrations this compound could potentially interact with other receptors or enzymes. | If unexpected effects are observed, consider reducing the dose. To definitively confirm that the observed phenotype is GPR119-mediated, the use of GPR119 knockout mice is the gold standard. |
| Vehicle Toxicity: The vehicle itself, particularly if it contains a high percentage of DMSO, can cause adverse effects. | Use the lowest possible concentration of DMSO to dissolve the compound. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle. |
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Effective Dose Range | 10 - 20 mg/kg | Mouse | Oral | |
| Pharmacokinetics (ps297 - a novel GPR119 agonist) | Cmax: 23 ± 19 ng/mLTmax: 0.5 - 1 hAUC0-24h: 19.6 ± 21 hng/mL | Mouse | Oral | |
| Pharmacokinetics (ps318 - a novel GPR119 agonist) | Cmax: 75 ± 22 ng/mLTmax: 0.25 - 0.5 hAUC0-24h: 35 ± 23 hng/mL | Mouse | Oral |
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween-80 (Polysorbate 80)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution: 0.5% (w/v) CMC and 0.2% (v/v) Tween-80 in sterile water. To do this, slowly add the CMC powder to the water while stirring to avoid clumping. Heat gently (do not boil) if necessary to fully dissolve. Add Tween-80 and mix thoroughly. Allow the solution to cool to room temperature.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the this compound powder to dissolve it completely. The final concentration of DMSO in the dosing solution should be kept as low as possible (ideally ≤ 5%).
-
Gradually add the CMC/Tween-80 vehicle to the DMSO solution containing this compound while vortexing to create a fine suspension.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous mixture and reduce particle size.
-
Visually inspect the suspension to ensure there are no large particles or precipitates.
-
Prepare the suspension fresh daily before administration.
-
Oral Gavage Administration in Mice
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
1 mL syringes
-
-
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed before drawing the dose.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes after administration.
-
Visualizations
References
- 1. Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results with AR 231453
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AR 231453, a potent, specific, and orally available GPR119 agonist. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
In Vitro Experiments (e.g., Cell-Based Assays)
Question: Why am I seeing low or no cAMP accumulation in my cells upon treatment with this compound?
Answer: Several factors could contribute to a weak or absent cAMP response. Consider the following troubleshooting steps:
-
Cell Line and Receptor Expression: Confirm that your cell line endogenously expresses GPR119 at sufficient levels or has been successfully transfected to express the receptor. The effects of this compound are dependent on the presence of GPR119.[1]
-
Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure it is completely dissolved. It is soluble in DMSO at 25 mg/mL, though ultrasonic treatment may be necessary.[2] Prepare fresh dilutions from a frozen stock for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Consider including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP breakdown and enhance the signal.
-
Assay Incubation Time: The kinetics of the cAMP response can vary. Optimize the incubation time with this compound. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the optimal signal window.
-
Cell Density: The number of cells per well can significantly impact the measured cAMP concentration. A low cell density may not produce a detectable signal, while an excessively high density can lead to a decreased assay window. It is advisable to test a range of cell densities to find the optimal number for your specific assay.
Question: The dose-response curve for this compound in my cAMP assay is inconsistent or has a high degree of variability.
Answer: Variability in dose-response curves can be frustrating. Here are some common causes and solutions:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound. Small errors at high concentrations can be magnified at lower concentrations.
-
Incomplete Compound Solubilization: As mentioned, ensure this compound is fully dissolved in DMSO before preparing your dilutions in aqueous buffer. Precipitates can lead to inaccurate concentrations.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Assay Conditions: Maintain consistent assay conditions across all plates and experiments, including temperature, incubation times, and buffer composition.
Question: My insulin secretion assay results with this compound are not showing the expected increase in insulin release.
Answer: The insulinotropic effect of this compound is glucose-dependent.[1] This is a critical factor for successful insulin secretion assays.
-
Glucose Concentration: Ensure you are co-incubating the pancreatic islets or beta-cell lines with a stimulatory concentration of glucose (e.g., 8-17 mM) along with this compound.[2] The compound has little to no effect on insulin secretion at basal or low glucose levels.
-
Islet/Cell Viability: The health of your primary islets or cultured beta-cells is paramount. Use established protocols for islet isolation and culture to ensure they are viable and functional.
-
Pre-incubation/Starvation Step: A pre-incubation step in low glucose media before the experiment can help to synchronize the cells and reduce basal insulin secretion, thereby increasing the signal window for stimulated secretion.
In Vivo Experiments (e.g., Animal Studies)
Question: I am not observing a significant improvement in glucose tolerance in mice treated with this compound.
Answer: Inconsistent in vivo results can be due to several factors related to the compound, the animal model, and the experimental procedure.
-
Route of Administration: this compound is orally available.[2] Oral administration has been shown to be effective in improving glucose tolerance. Intravenous administration may not produce the same incretin-releasing effects.
-
Dosage and Formulation: Ensure you are using an appropriate dose. A dose of 20 mg/kg administered orally has been shown to improve glucose tolerance in mice. The formulation of the compound for oral gavage is also critical for its absorption.
-
Animal Model: The response to this compound can be dependent on the presence and function of GPR119. The compound is inactive in GPR119-deficient mice.
-
Timing of Glucose Challenge: In an oral glucose tolerance test (OGTT), the timing of the glucose challenge relative to the administration of this compound is important. The compound is typically administered 30-60 minutes before the glucose bolus.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and highly selective agonist for the G protein-coupled receptor 119 (GPR119). Activation of GPR119, which is primarily expressed on pancreatic beta-cells and intestinal L-cells, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP enhances glucose-dependent insulin secretion from beta-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.
What are the recommended storage conditions for this compound? For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In a DMSO solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.
In which solvent is this compound soluble? this compound is soluble in DMSO at a concentration of 25 mg/mL (49.45 mM). It is important to note that ultrasonic treatment may be required to fully dissolve the compound, and using newly opened DMSO is recommended as hygroscopic DMSO can affect solubility.
Are there known off-target effects of this compound? this compound is reported to be highly selective for GPR119, being inactive at over 230 other tested GPCRs. However, some research suggests a potential for GPR119 agonists to interact with cannabinoid receptor signaling pathways, which could be a consideration in some experimental contexts.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 (cAMP Accumulation) | 4.7 nM | Not specified | |
| EC50 (Insulin Release) | 3.5 nM | HIT-T15 cells | |
| In Vivo Oral Dose (Mice) | 20 mg/kg | Mice | |
| Solubility in DMSO | 25 mg/mL (49.45 mM) | N/A |
Key Experimental Protocols
In Vitro cAMP Accumulation Assay
-
Cell Seeding: Plate a GPR119-expressing cell line (e.g., HEK293-hGPR119) in a 96-well plate at an optimized density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired final concentrations in an appropriate assay buffer.
-
Assay:
-
Wash the cells with a pre-warmed assay buffer.
-
Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-15 minutes at 37°C.
-
Add the this compound dilutions to the wells and incubate for the optimized duration (e.g., 30 minutes) at 37°C.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Animal Acclimatization and Fasting: Acclimate mice to handling and fast them overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
Compound Administration: Administer this compound (e.g., 20 mg/kg) or vehicle control via oral gavage.
-
Glucose Challenge: After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
Visualizations
Caption: this compound signaling pathway via GPR119.
Caption: Troubleshooting workflow for this compound experiments.
References
AR 231453 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AR 231453, a potent and selective GPR119 agonist. It includes troubleshooting guides and frequently asked questions to ensure the successful execution of experiments.
Stability and Storage Best Practices
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Q3: Is this compound sensitive to light or pH changes?
A3: While specific data on the light sensitivity and pH stability of this compound are not extensively published, it is a general best practice for all photosensitive compounds to be stored in amber vials or containers protected from light. For pH, it is advisable to maintain solutions at a neutral pH unless the experimental protocol specifies otherwise, as significant deviations could potentially affect the compound's stability and activity.
Q4: What is the best solvent to use for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to use high-purity, anhydrous DMSO, as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO. The use of ultrasonic treatment may be necessary to fully dissolve the compound.
Quantitative Stability and Storage Data
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Troubleshooting Experimental Issues
This section addresses common problems that may be encountered during experiments with this compound.
Experimental Workflow for a Cell-Based cAMP Assay
Caption: A typical workflow for a cell-based cAMP accumulation assay using this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response (e.g., cAMP increase, insulin secretion) | Compound Degradation: Improper storage or handling. | Ensure this compound has been stored according to the recommended conditions. Use freshly prepared solutions for each experiment. |
| Low Cell Viability: Cells are not healthy or have been passaged too many times. | Use cells within a low passage number and ensure high viability (>95%) before starting the experiment. | |
| Incorrect Concentration: Calculation error or inaccurate weighing of the compound. | Double-check all calculations and ensure the balance is properly calibrated. Perform a dose-response curve to verify the compound's potency. | |
| GPR119 Receptor Expression: Low or no expression of the GPR119 receptor in the cell line used. | Confirm GPR119 expression in your cell model using techniques like qPCR or Western blot. Use a positive control cell line known to express GPR119. | |
| High background signal | Contaminated Reagents: Assay buffers or other reagents are contaminated. | Use fresh, sterile reagents. Filter-sterilize all buffers. |
| Constitutive Activity of GPR119: Some cell lines may exhibit high basal GPR119 activity. | This is a known characteristic of GPR119. Ensure you have a proper vehicle control to subtract the basal signal. Consider using a GPR119 antagonist or inverse agonist to establish a baseline. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell density, passage number, or growth conditions. | Standardize cell culture protocols, including seeding density and passage number. |
| Inconsistent Compound Preparation: Variation in solvent quality or dissolution method. | Always use high-purity, anhydrous DMSO. Ensure the compound is fully dissolved using sonication if necessary before further dilution in aqueous buffers. Prepare fresh dilutions for each experiment. | |
| Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Signaling Pathway of this compound
This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). The primary signaling pathway involves the activation of the Gs alpha subunit, leading to increased intracellular cyclic AMP (cAMP) levels.
Caption: this compound activates the GPR119-Gs signaling pathway, leading to increased cAMP and downstream effects.
Key Experimental Protocols
Below are summarized methodologies for common experiments involving this compound.
In Vitro cAMP Accumulation Assay
-
Cell Culture: Plate HEK293 cells stably expressing human GPR119 in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Treatment: Add the this compound dilutions to the cells and incubate for 30-60 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
In Vitro Insulin Secretion Assay
-
Cell Culture: Plate MIN6 or HIT-T15 cells in a 96-well plate and culture for 48 hours.
-
Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBH) and pre-incubate in low glucose (e.g., 2.8 mM) KRBH for 30 minutes.
-
Treatment: Replace the pre-incubation buffer with KRBH containing low or high glucose (e.g., 16.8 mM) and various concentrations of this compound. Incubate for 1-2 hours.
-
Detection: Collect the supernatant and measure insulin concentration using an ELISA kit.
In Vivo Oral Glucose Tolerance Test (oGTT) in Mice
-
Fasting: Fast mice overnight but allow free access to water.
-
Compound Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle orally (p.o.).
-
Glucose Challenge: After a set time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the glucose challenge.
-
Analysis: Measure blood glucose levels for each time point.
References
Technical Support Center: AR 231453 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AR 231453, a potent and selective GPR119 agonist. The information is tailored for scientists and drug development professionals to ensure the robust design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, specific, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β-cells and intestinal L-cells. This activation stimulates the Gαs protein subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] The elevation in cAMP enhances glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[4][5]
Q2: What are the most critical negative controls for experiments with this compound?
The selection of appropriate negative controls is paramount to validate the specificity of the observed effects of this compound. The following are essential negative controls:
-
Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent used to dissolve this compound (e.g., DMSO) diluted to the same final concentration in the experimental medium as the this compound-treated samples. This control accounts for any effects of the solvent on the experimental system.
-
GPR119 Knockout (KO) or Knockdown (KD) Models: The most definitive negative control is to use cells or animals that lack a functional GPR119 receptor. Any biological effect of this compound that is absent in these models can be confidently attributed to its on-target activity.
-
Untransfected or Mock-Transfected Cells: In experiments using cell lines overexpressing GPR119, the corresponding parental cell line or cells transfected with an empty vector should be used as a negative control. This ensures that the observed effects are dependent on the presence of the GPR119 receptor.
Q3: Are there any known off-target effects of this compound?
This compound is reported to be a highly selective agonist for GPR119. It has been shown to be inactive when tested against a panel of over 230 other G protein-coupled receptors, including all known pancreatic islet receptors. However, as with any small molecule, the possibility of off-target effects cannot be entirely dismissed, especially at high concentrations. To mitigate this risk, it is crucial to:
-
Use the lowest effective concentration of this compound as determined by dose-response studies.
-
Employ the rigorous negative controls mentioned in Q2, particularly GPR119 knockout/knockdown models.
Q4: Is there a structurally similar but inactive analog of this compound available to use as a negative control?
Currently, there is no commercially available, widely recognized inactive analog of this compound that shares the same chemical scaffold. Therefore, researchers must rely on the other recommended negative controls to ensure the specificity of their findings.
Troubleshooting Guides
Problem 1: No or low response to this compound in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Cell line does not express GPR119 | Confirm GPR119 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels. |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working dilutions for each experiment. |
| Suboptimal assay conditions | Optimize agonist concentration, incubation time, and cell density. Perform a dose-response curve to determine the optimal concentration of this compound. |
| Incorrect buffer or media composition | Ensure that the assay buffer and media components are compatible with the experimental endpoint and do not interfere with the assay readout. |
| Cell passage number is too high | High-passage number cells can exhibit altered receptor expression and signaling. Use cells within a validated low passage number range. |
Problem 2: High background signal in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| High concentration of vehicle (e.g., DMSO) | Reduce the final concentration of the vehicle in the assay. Most cell-based assays can tolerate up to 0.1-0.5% DMSO. |
| Contamination of reagents or cell culture | Use sterile techniques and ensure all reagents are free from contamination. Regularly test cell cultures for mycoplasma. |
| Constitutive activity of GPR119 | Some level of basal activity may be observed in cells overexpressing GPR119. This can be addressed by comparing the this compound response to the vehicle control and, if necessary, using an inverse agonist to establish a true baseline. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Inconsistent reagent preparation | Prepare fresh dilutions of this compound and other critical reagents for each experiment. Use calibrated pipettes and ensure thorough mixing. |
| Fluctuations in incubator conditions | Ensure consistent temperature, CO2, and humidity levels in the cell culture incubator. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | - | EC50 | 4.7 nM |
| Insulin Release | HIT-T15 cells | EC50 | 3.5 nM |
| Reporter Gene Assay | HEK293-hGPR119 | EC50 | 1.05 ± 0.11 nM |
| GLP-1 Secretion | MIN6 cells | EC50 | 0.5 nM |
Table 2: In Vivo Efficacy of this compound in Mice
| Experiment | Animal Model | Dosage | Key Finding |
| Oral Glucose Tolerance Test | C57BL/6 Mice | 20 mg/kg (oral) | Markedly improved glucose tolerance. |
| Islet Graft Function | Diabetic C57BL/6 Mice | 10 mg/kg/day | Reduced time to achieve normoglycemia (8 ± 3 days vs. 16 ± 6 days for vehicle). |
| β-cell Replication | Diabetic C57BL/6 Mice | 10 mg/kg/day | Increased percentage of insulin(+) and BrdU(+) β-cells in islet grafts (21.5% ± 6.9% vs. 5.6% ± 3.7% for vehicle). |
| GIP Release | C57BL/6 Mice | 10 mg/kg (oral) | Significantly enhanced glucose-stimulated GIP release. |
| Glucose Tolerance in Gpr119βcell−/− mice | Gpr119βcell−/− mice | 20 mg/kg (oral) | Robustly lowered glycemic excursions and increased plasma insulin and GLP-1 levels. |
Experimental Protocols
1. cAMP Accumulation Assay in HEK293 Cells Transfected with GPR119
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Seeding: Seed HEK293 cells stably expressing GPR119 in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the assay, remove the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound (e.g., 1 pM to 10 µM) and the vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol provides a framework for assessing the effect of this compound on insulin secretion.
-
Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation (Starvation): Wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer. Then, pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: After the pre-incubation, replace the buffer with fresh KRBH buffer containing:
-
Low glucose (2.8 mM) + vehicle
-
Low glucose (2.8 mM) + this compound
-
High glucose (16.7 mM) + vehicle
-
High glucose (16.7 mM) + this compound
-
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well and centrifuge to pellet any detached cells.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein or DNA content in each well to normalize the insulin secretion data.
Visualizations
Caption: this compound signaling pathway via GPR119 activation.
Caption: Experimental workflow for using negative controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting AR 231453 Dose-Response Data Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in dose-response data for the GPR119 agonist, AR 231453.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the EC50 values for this compound between different assay formats. Why is this happening?
A1: Significant variability in the EC50 values for this compound across different assays is likely due to biased agonism . This compound has been shown to be a biased ligand that favors the Gαs/cAMP pathway over other potential GPR119 signaling pathways, such as those leading to a calcium response.[1] This means the compound's potency can appear dramatically different depending on the signaling endpoint you are measuring. For example, its potency in a cAMP accumulation assay will be significantly higher than in an assay measuring intracellular calcium mobilization.[1]
Q2: What are common sources of variability in cell-based assays that could affect our this compound dose-response curves?
A2: Beyond biased agonism, several factors can contribute to variability in cell-based assays.[2] These can be broadly categorized as biological, technical, and environmental. Key sources include:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to inconsistent results.[2]
-
Cell Culture Conditions: Variations in media composition, serum quality, passage number, and cell density at the time of the assay can all impact cellular response.[3]
-
Mycoplasma Contamination: This common, often undetected, contamination can significantly alter cell physiology and experimental outcomes.
-
Assay Protocol Execution: Inconsistencies in reagent preparation, incubation times, and pipetting technique are frequent sources of error.
-
Microplate Effects: Evaporation and temperature gradients across a microplate, often called "edge effects," can introduce variability.
Q3: How does the specific cell line used impact the dose-response relationship of this compound?
A3: The choice of cell line is critical. The expression level of GPR119 and the complement of downstream signaling proteins (e.g., G proteins, adenylyl cyclases) can vary significantly between cell lines. A cell line with high GPR119 expression and efficient coupling to the Gαs pathway will likely show a more robust and potent response to this compound in a cAMP assay. It is crucial to use a well-characterized cell system and to be aware that results may not be directly comparable between different cell lines without appropriate validation.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Assay Variability
If you are experiencing inconsistent dose-response curves with this compound, this guide provides a systematic approach to identify and resolve the issue.
Caption: A logical workflow for troubleshooting dose-response data variability.
Guide 2: Addressing Biased Agonism in Experimental Design
Understanding and accounting for the biased agonism of this compound is crucial for accurate data interpretation.
Caption: Biased signaling of this compound at the GPR119 receptor.
Data Presentation
The following table summarizes reported potency values for this compound, illustrating its biased agonism.
| Assay Endpoint | Signaling Pathway | Reported EC50 | Reference |
| cAMP Accumulation | Gαs | 4.7 nM | |
| Insulin Release (HIT-T15 cells) | Gαs (downstream effect) | 3.5 nM | |
| Calcium Response | Gαq (or other) | 272.7 nM |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-stimulated cAMP production.
-
Cell Seeding: Plate cells (e.g., HIT-T15 or a recombinant line expressing GPR119) in a 96-well plate at a predetermined optimal density and culture overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.
-
Compound Preparation: Perform a serial dilution of this compound in the assay buffer to create a dose-response curve. Include a positive control (e.g., Forskolin) and a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove culture media from the cells, wash with buffer, and then add the prepared compound dilutions. Incubate for the optimized time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Normalize the data to the vehicle and positive controls. Fit the normalized data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Insulin Release Assay
This protocol outlines a method for assessing this compound's effect on glucose-stimulated insulin secretion (GSIS).
-
Cell Seeding: Plate pancreatic β-cells (e.g., HIT-T15 or isolated mouse islets) and culture to the desired confluency.
-
Pre-incubation: Wash the cells with a low-glucose buffer (e.g., 2.8 mM glucose) and pre-incubate for 1-2 hours to establish a basal state.
-
Compound and Glucose Stimulation: Replace the pre-incubation buffer with a high-glucose buffer (e.g., 16.8 mM glucose) containing the serial dilutions of this compound or controls.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C to allow for insulin secretion.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available ELISA or RIA kit.
-
Data Analysis: Normalize the amount of insulin released to the vehicle control at high glucose. Plot the dose-response curve and calculate the EC50 using a suitable nonlinear regression model.
References
potential for AR 231453 tachyphylaxis in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the GPR119 agonist, AR231453. The focus is on the potential for tachyphylaxis during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is AR231453 and what is its primary mechanism of action?
AR231453 is a potent, specific, and orally available agonist for the G protein-coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed on pancreatic β-cells and intestinal L-cells.[2][3] The primary mechanism of action for AR231453 involves the activation of GPR119, which is a Gαs-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][4] Elevated cAMP in pancreatic β-cells enhances glucose-dependent insulin secretion. In intestinal L-cells, GPR119 activation promotes the release of glucagon-like peptide-1 (GLP-1), which also contributes to improved glycemic control.
Q2: What is tachyphylaxis and why is it a concern for a GPR119 agonist like AR231453?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following its repeated administration. For G protein-coupled receptors (GPCRs) like GPR119, this can occur through several mechanisms, including receptor desensitization and downregulation. Desensitization involves the uncoupling of the receptor from its G protein, often mediated by GPCR kinases (GRKs) and the subsequent binding of β-arrestins. Downregulation refers to the internalization of the receptor from the cell surface, reducing the number of available receptors for the agonist to act upon. As AR231453 is a GPCR agonist, there is a theoretical potential for tachyphylaxis with long-term or repeated exposure, which could limit its therapeutic efficacy in chronic studies.
Q3: Are there any specific long-term studies on AR231453 that have evaluated tachyphylaxis?
Based on currently available information, there are no specific long-term clinical or preclinical studies published that directly and comprehensively evaluate the potential for tachyphylaxis with AR231453. The existing research primarily focuses on its acute effects on insulin secretion and glucose tolerance. Therefore, researchers should be vigilant for signs of diminishing effects during prolonged experiments.
Q4: What is "biased agonism" and could it affect the potential for AR231453-induced tachyphylaxis?
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. Interestingly, AR231453 has been identified as a biased agonist that favors the Gαs/cAMP pathway with less potency in evoking a calcium response. The recruitment of β-arrestin is a key step in the desensitization and internalization of many GPCRs, which leads to tachyphylaxis. Agonists that are biased away from β-arrestin recruitment while still activating G protein signaling may be expected to have a reduced potential for inducing tachyphylaxis. While not definitively proven for AR231453, its biased nature could theoretically result in less pronounced tachyphylaxis compared to a non-biased agonist.
Troubleshooting Guide: Investigating Potential Tachyphylaxis
If you observe a diminishing response to AR231453 in your long-term in vitro or in vivo studies, consider the following troubleshooting steps.
| Observed Issue | Potential Cause (Tachyphylaxis-Related) | Recommended Troubleshooting Steps |
| Decreased insulin secretion from pancreatic β-cells after repeated AR231453 stimulation. | Receptor Desensitization: GPR119 may be uncoupled from its Gαs protein. | 1. Washout and Rest Period: Implement a washout period to see if the response can be restored. 2. Forskolin Co-stimulation: Use forskolin to directly activate adenylyl cyclase and bypass the receptor. If a response is observed with forskolin but not AR231453, it suggests receptor-level desensitization. 3. β-Arrestin Recruitment Assay: If available, perform an assay to measure β-arrestin recruitment to GPR119 upon AR231453 stimulation. |
| Reduced GLP-1 secretion from intestinal L-cells with chronic AR231453 exposure. | Receptor Downregulation: The number of GPR119 receptors on the cell surface may be reduced. | 1. Receptor Binding Assay: Perform a radioligand binding assay to quantify the number of GPR119 receptors on the cell surface before and after prolonged AR231453 treatment. 2. Immunofluorescence Microscopy: Use an antibody against GPR119 to visualize receptor localization. Internalized receptors may appear as intracellular puncta. |
| In vivo studies show a waning of the glucose-lowering effect of AR231453 over time. | Combined Desensitization and Downregulation: A combination of both mechanisms may be occurring in relevant tissues. | 1. Dose-Response Curve Shift: Perform dose-response studies at different time points during the long-term experiment. A rightward shift in the EC50 may indicate desensitization. 2. Pharmacokinetic Analysis: Ensure that the diminished response is not due to altered pharmacokinetics of AR231453 over time. 3. Examine Downstream Markers: Measure downstream markers of GPR119 activation, such as plasma GLP-1 and insulin levels, at various time points. |
Data Presentation
Table 1: Summary of AR231453 Pharmacological Data
| Parameter | Reported Value | Cell/System | Reference |
| GPR119 Agonism (cAMP accumulation) | EC50 = 4.7 nM | Not specified | |
| Insulin Release (in vitro) | EC50 = 3.5 nM | HIT-T15 cells | |
| Calcium Response | EC50 = 272.7 nM | Not specified | |
| In vivo Oral Glucose Tolerance | 20 mg/kg (orally) | Mice |
Experimental Protocols
Protocol 1: Assessing GPR119 Desensitization in vitro
-
Cell Culture: Culture a pancreatic β-cell line (e.g., HIT-T15 or MIN6) expressing GPR119.
-
Pre-treatment: Treat cells with a specific concentration of AR231453 (e.g., 100 nM) for varying durations (e.g., 30 minutes, 2 hours, 6 hours, 24 hours). Include a vehicle control group.
-
Washout: After the pre-treatment period, thoroughly wash the cells with fresh, serum-free media to remove any remaining AR231453.
-
Re-stimulation: Acutely re-stimulate the cells with a range of AR231453 concentrations to generate a dose-response curve.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Compare the dose-response curves and maximal efficacy (Emax) between the vehicle-treated and AR231453-pre-treated groups. A rightward shift in the EC50 or a decrease in Emax in the pre-treated groups would suggest desensitization.
Protocol 2: Investigating GPR119 Downregulation via Immunofluorescence
-
Cell Culture and Treatment: Grow GPR119-expressing cells on glass coverslips and treat with AR231453 or vehicle as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for an extracellular epitope of GPR119, followed by a fluorescently labeled secondary antibody.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: In vehicle-treated cells, GPR119 should be primarily localized to the plasma membrane. In AR231453-treated cells, the presence of intracellular fluorescent puncta would indicate receptor internalization and downregulation.
Mandatory Visualization
Caption: GPR119 signaling and mechanisms of tachyphylaxis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AR 231453 Technical Support Center for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AR 231453 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β-cells and intestinal L-cells.[3][4] This activation stimulates the Gαs protein subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] The rise in cAMP enhances glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal cells.
Q2: What are the expected in vivo effects of this compound administration in rodent models?
In rodent models, oral administration of this compound is expected to improve glucose tolerance. This is demonstrated by a reduction in blood glucose excursions following an oral glucose challenge. The compound has been shown to enhance glucose-stimulated insulin secretion and increase plasma levels of active GLP-1. Studies have also indicated that this compound can stimulate β-cell replication and improve the function of islet grafts in diabetic mice.
Q3: How should this compound be prepared for oral administration in mice?
For oral gavage in mice, this compound can be formulated in a vehicle such as 0.5% methylcellulose. A general protocol for preparing a suspension for oral gavage can involve creating a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, it is crucial to ensure the final formulation is a homogenous and stable suspension. Sonication may be required to achieve proper dispersion. Always prepare fresh daily unless stability data for your specific formulation is available.
Q4: What is a typical dosage of this compound for in vivo studies in mice?
A commonly used oral dose of this compound in mice is 10-20 mg/kg. For instance, a dose of 10 mg/kg/day has been used in studies investigating β-cell replication. The optimal dose may vary depending on the specific experimental design and the animal model being used.
Troubleshooting Guide
Issue 1: No significant improvement in glucose tolerance is observed after this compound administration.
-
Possible Cause 1: Incorrect Compound Formulation or Administration.
-
Solution: Verify the correct weighing and formulation of this compound. Ensure the compound is properly suspended in the vehicle immediately before administration to prevent settling. Confirm the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach.
-
-
Possible Cause 2: Insufficient Fasting of Experimental Animals.
-
Solution: For oral glucose tolerance tests (OGTT), mice should be fasted overnight (approximately 16-18 hours) with free access to water. Inadequate fasting can lead to high baseline glucose levels and mask the effects of the compound.
-
-
Possible Cause 3: Animal Strain or Model Variability.
-
Solution: The response to GPR119 agonists can vary between different mouse strains and diabetic models. Ensure the chosen model is appropriate for studying GPR119-mediated effects. GPR119-deficient mice, for example, will not respond to this compound.
-
-
Possible Cause 4: Timing of Blood Glucose Measurement.
-
Solution: In a standard OGTT, blood glucose is typically measured at baseline (0 minutes) and then at 15, 30, 60, and 120 minutes after the glucose challenge. Ensure that the timing of these measurements is consistent across all experimental groups.
-
Issue 2: High variability in blood glucose readings within the same treatment group.
-
Possible Cause 1: Stress during handling and gavage.
-
Solution: Stress can significantly impact blood glucose levels in mice. Handle the animals gently and consistently. Ensure that the person performing the oral gavage is experienced to minimize stress and procedural time. Consider acclimatizing the animals to handling before the experiment.
-
-
Possible Cause 2: Inconsistent Gavage Technique.
-
Solution: Inconsistent administration of the glucose bolus or the compound can lead to variability. Standardize the gavage technique for all animals. Alternative, less stressful methods of oral administration, such as micropipette-guided administration, could be considered.
-
-
Possible Cause 3: Inaccurate Blood Sampling.
-
Solution: Ensure a consistent location for blood sampling (e.g., tail tip) and that the first drop of blood is wiped away to avoid tissue fluid contamination. Use a calibrated glucometer and ensure test strips are stored correctly.
-
Issue 3: Unexpected side effects or toxicity are observed.
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is reported to be a selective GPR119 agonist, the possibility of off-target effects should be considered, especially at higher doses. It is recommended to include a GPR119 knockout mouse group in the experiment to confirm that the observed effects are GPR119-mediated.
-
-
Possible Cause 2: Formulation Vehicle Toxicity.
-
Solution: The vehicle used for formulation can sometimes cause adverse effects. Run a vehicle-only control group to assess any effects of the formulation itself. If the vehicle is suspected to be the issue, consider alternative, well-tolerated vehicles.
-
-
Possible Cause 3: High Compound Dosage.
-
Solution: If adverse effects are observed, consider performing a dose-response study to determine the optimal therapeutic dose with minimal side effects.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Efficacy | |||
| EC50 for cAMP accumulation | 4.7 - 9 nM | Human GPR119 transfected cells | |
| EC50 for insulin secretion | 0.5 nM | MIN6c4 insulinoma cells (at 10 mM glucose) | |
| EC50 for GLP-1 secretion | 0.11 µM | GLUTag cells | |
| In Vivo Dosage | |||
| Oral Glucose Tolerance Test | 10 - 20 mg/kg | Mice | |
| β-cell replication study | 10 mg/kg/day | Mice | |
| In Vivo Efficacy | |||
| Time to normoglycemia in diabetic mice with islet grafts | 8 ± 3 days (vs. 16 ± 6 days for vehicle) | Mice | |
| Increase in insulin(+) and BrdU(+) β-cells in islet grafts | 21.5% ± 6.9% (vs. 5.6% ± 3.7% for vehicle) | Mice | |
| Pharmacokinetics | |||
| Oral Bioavailability | Orally efficacious | Rodents |
Experimental Protocols
Detailed Methodology for Oral Glucose Tolerance Test (OGTT) in Mice with this compound
-
Animal Preparation:
-
Use male C57BL/6 mice (or other appropriate strain), aged 8-12 weeks.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fast the mice overnight for 16-18 hours, ensuring free access to water.
-
-
This compound Formulation and Administration:
-
Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose or 10% DMSO/40% PEG300/5% Tween-80/45% saline).
-
The final concentration should be calculated based on the desired dosage (e.g., 20 mg/kg) and the average weight of the mice.
-
Administer the this compound suspension or vehicle control orally via gavage at a volume of 10 mL/kg.
-
-
Glucose Challenge:
-
30 minutes after the administration of this compound or vehicle, take a baseline blood glucose measurement (t=0 min).
-
Prepare a 20% glucose solution in sterile saline.
-
Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail tip at 15, 30, 60, and 120 minutes after the glucose administration.
-
Wipe away the first drop of blood and use the second drop for measurement with a calibrated glucometer.
-
Record the blood glucose levels for each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse to quantify glucose tolerance.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the treatment groups.
-
Visualizations
Caption: GPR119 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameterization of the GPR119 Receptor Agonist AR231453 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing modest efficacy of AR 231453 in clinical translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, AR231453. The content addresses the modest efficacy of AR231453 observed in clinical translation and offers insights into potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is AR231453 and what is its primary mechanism of action?
AR231453 is a potent and selective small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β-cells and intestinal L-cells.[2][3] This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[3]
Q2: What are the reported preclinical effects of AR231453?
Preclinical studies have demonstrated that AR231453 can:
-
Stimulate cAMP accumulation in cells expressing GPR119.
-
Enhance glucose-dependent insulin secretion in rodent islets and β-cell lines.
-
Increase plasma levels of active GLP-1.
-
Improve glucose tolerance in oral glucose tolerance tests (OGTT) in mice and rats.
-
Promote β-cell replication and improve islet graft function in diabetic mouse models.
Q3: Why has the robust preclinical efficacy of AR231453 and other GPR119 agonists not translated into significant clinical success?
The transition of GPR119 agonists, including AR231453, from promising preclinical candidates to effective clinical therapies has been challenging. Several factors may contribute to this modest clinical efficacy:
-
Indirect Mechanism of Action: A significant portion of the glucose-lowering effect of GPR119 agonists in rodents is believed to be indirect, mediated by the release of incretins like GLP-1. The direct effect on stimulating insulin secretion from pancreatic β-cells appears to be less pronounced.
-
Species Differences: There are notable differences in the amino acid sequence of the GPR119 receptor between rodents and humans (e.g., mouse GPR119 shares about 82.1% homology with human GPR119). These differences may alter the binding and efficacy of agonists.
-
Dispensable Role of β-Cell GPR119: Studies using knockout mice have suggested that GPR119 expression specifically in pancreatic β-cells may not be essential for the glucose-lowering effects of GPR119 agonists. This further emphasizes the importance of the gut-incretin axis in their mechanism of action.
-
High Constitutive Activity of GPR119: The GPR119 receptor exhibits a high level of intrinsic, ligand-independent activity (constitutive activity). This high baseline signaling may limit the additional therapeutic effect that can be achieved with an exogenous agonist.
-
Potential for Off-Target Effects: There is speculation that some GPR119 agonists might interact with other receptors, such as cannabinoid receptors, which could potentially counteract their intended hypoglycemic effects.
Q4: Have any clinical trials been conducted with AR231453?
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with AR231453.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cAMP accumulation in response to AR231453 in vitro. | 1. Low GPR119 expression in the cell line. 2. Incorrect assay conditions. 3. Degraded AR231453. 4. High constitutive activity of GPR119 masking the agonist effect. | 1. Confirm GPR119 expression in your cell line using RT-PCR or Western blot. Consider using a cell line with confirmed high expression, such as HIT-T15. 2. Optimize assay parameters, including cell density, incubation time, and the concentration of phosphodiesterase inhibitors. 3. Ensure proper storage of AR231453 (-20°C for short-term, -80°C for long-term). Prepare fresh stock solutions. 4. Measure basal cAMP levels to assess constitutive activity. Consider using an inverse agonist to confirm receptor functionality. |
| Inconsistent or weak insulin/GLP-1 secretion from cell lines or islets. | 1. Glucose concentration is not optimal for potentiation. 2. Poor viability of cells or islets. 3. Species-specific differences in GPR119 response. | 1. AR231453 enhances glucose-dependent insulin secretion. Ensure you are stimulating with an appropriate high glucose concentration (e.g., 16.8 mM). 2. Assess cell/islet viability using methods like trypan blue exclusion or MTT assay. 3. If using non-human cell lines or islets, be aware of potential differences in receptor pharmacology compared to the human receptor. |
| Modest improvement in glucose tolerance in animal models (OGTT). | 1. Route of administration. 2. Dose of AR231453 is suboptimal. 3. Contribution of the direct β-cell effect is minimal. | 1. The incretin-mediated effect of AR231453 is more pronounced with oral administration compared to intravenous or intraperitoneal injection. 2. Perform a dose-response study to determine the optimal effective dose in your animal model. 3. To investigate the incretin-dependent effect, consider co-administration with a GLP-1 receptor antagonist like exendin(9-39). A diminished effect of AR231453 would confirm the role of GLP-1. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. Pharmacokinetic properties of AR231453. 2. High constitutive activity in vivo. 3. Species differences in GPR119. | 1. Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of AR231453 in your animal model. 2. The high baseline GPR119 activity in vivo may limit the observable effect of the agonist. 3. Acknowledge that results from rodent models may not be directly translatable to human physiology due to receptor differences. |
Data Presentation
Table 1: Preclinical Efficacy of AR231453
| Parameter | Cell Line/Animal Model | Value | Reference |
| cAMP Accumulation (EC50) | Cells transfected with human GPR119 | 4.7 nM | |
| Insulin Release (EC50) | HIT-T15 cells | 3.5 nM | |
| Oral Glucose Tolerance Test | C57BL/6 mice (20 mg/kg, oral) | Markedly improved glucose tolerance | |
| β-cell Replication | Diabetic C57BL/6 mice (islet grafts) | 21.5% ± 6.9% (AR231453) vs. 5.6% ± 3.7% (vehicle) | |
| Time to Normoglycemia | Diabetic C57BL/6 mice (islet grafts) | 8 ± 3 days (AR231453) vs. 16 ± 6 days (vehicle) |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay
-
Objective: To measure the ability of AR231453 to stimulate intracellular cAMP production in a GPR119-expressing cell line.
-
Methodology:
-
Seed HEK293 cells stably expressing human GPR119 in a 96-well plate.
-
Grow cells to approximately 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of AR231453 to the wells. Include a vehicle control and a positive control (e.g., forskolin).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the log of the AR231453 concentration and determine the EC50 value using non-linear regression.
-
2. In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of AR231453 on glucose disposal in an animal model.
-
Methodology:
-
Fast mice (e.g., male C57BL/6) overnight (approximately 16 hours) with free access to water.
-
Record baseline blood glucose levels from the tail vein (t= -30 min).
-
Administer AR231453 (e.g., 20 mg/kg) or vehicle orally via gavage.
-
At t=0 min, administer a glucose solution (e.g., 2 g/kg) orally.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Mandatory Visualization
Caption: AR231453 activates GPR119, leading to cAMP production and subsequent insulin and GLP-1 secretion.
Caption: A generalized workflow for the evaluation of a GPR119 agonist from synthesis to clinical assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Stimulating β-cell replication and improving islet graft function by AR231453, A GPR119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AR 231453 vs other GPR119 agonists in vitro
An In Vitro Comparison of AR231453 and Other GPR119 Agonists
This guide provides an objective in vitro comparison of the G protein-coupled receptor 119 (GPR119) agonist, AR231453, with other notable agonists. The data presented is intended for researchers, scientists, and drug development professionals working on therapeutics for type 2 diabetes and other metabolic disorders.
Introduction to GPR119
G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes and obesity.[1] It is primarily expressed on pancreatic β-cells and enteroendocrine L-cells and K-cells in the gut.[2] Activation of GPR119, a Gαs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] This signaling cascade enhances glucose-dependent insulin secretion (GSIS) from β-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the intestine.[2] The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a significant advantage over some other anti-diabetic therapies.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a well-defined intracellular signaling cascade. This process is crucial for its therapeutic effects on glucose homeostasis.
References
A Comparative Efficacy Analysis of GPR119 Agonists: AR 231453 vs. PSN632408
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two well-characterized G protein-coupled receptor 119 (GPR119) agonists, AR 231453 and PSN632408. Both compounds have been investigated for their potential as therapeutic agents for type 2 diabetes due to their ability to stimulate glucose-dependent insulin secretion and the release of incretin hormones. This document summarizes key experimental data, details the methodologies of pivotal assays, and illustrates the underlying signaling pathway.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy data for this compound and PSN632408 based on available preclinical studies. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | PSN632408 | Source(s) |
| In Vitro Efficacy | |||
| EC50 (cAMP Accumulation) | 0.0047–0.009 µM (human GPR119)[1] | 7.9 µM (human GPR119)[2] 5.6 µM (mouse GPR119)[2] | [1][2] |
| Mechanism of Action | Potent, specific, and orally available GPR119 agonist. Stimulates glucose-dependent insulin release and cAMP accumulation. | Selective, orally active GPR119 agonist. Increases intracellular cAMP levels and glucose-dependent insulin secretion. | |
| In Vivo Efficacy | |||
| Animal Model | Diabetic KK/Ay mice, C57BL/6 mice | Streptozotocin (STZ)-induced diabetic C57BL/6 mice | |
| Dosage and Administration | 10 mg/kg/day (oral) 20 mg/kg (oral) | Not explicitly stated for monotherapy efficacy, used in combination studies. | |
| Effect on Glycemic Control | Significantly improved oral glucose tolerance. Achieved normoglycemia in 8 ± 3 days in islet transplantation model, compared to 16 ± 6 days for vehicle. | In combination with sitagliptin, 59% of diabetic mice achieved normoglycemia after 7 weeks. Monotherapy with PSN632408 resulted in 32% of mice achieving normoglycemia in the same period. | |
| Effect on Incretin Hormones | Increased plasma active GLP-1 levels. | In combination with sitagliptin, significantly increased plasma GLP-1 levels. | |
| Other Effects | Stimulated β-cell replication and improved islet graft function. | Shown to suppress food intake and reduce body weight gain in a rat model. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
In Vitro cAMP Accumulation Assay (HTRF)
The potency of GPR119 agonists to stimulate intracellular cyclic AMP (cAMP) production is a primary measure of their in vitro efficacy. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: This assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP analog (tracer). A specific anti-cAMP antibody labeled with a fluorescent donor is used. In the absence of cellular cAMP, the tracer binds to the antibody, bringing the donor and acceptor into close proximity and generating a high FRET signal. When cellular cAMP is present, it competes with the tracer for antibody binding, leading to a decrease in the FRET signal that is proportional to the amount of cAMP produced.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human or mouse GPR119 are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Cell Seeding: Cells are seeded into 384-well white plates at an appropriate density and incubated overnight to allow for cell attachment.
-
Compound Preparation: Test compounds (this compound, PSN632408) are serially diluted in an assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Cell Stimulation: The culture medium is removed, and the cells are incubated with the diluted compounds for a defined period (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: A lysis buffer containing the HTRF reagents (anti-cAMP antibody-donor and cAMP-tracer) is added to each well.
-
Incubation: The plate is incubated for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Data Acquisition: The fluorescence is read on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the two fluorescence signals is calculated, and the results are plotted against the compound concentration to determine the EC50 value using non-linear regression analysis.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of the GPR119 agonists to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
Methodology:
-
Islet Isolation or Cell Culture: Pancreatic islets are isolated from mice or rats, or a pancreatic β-cell line (e.g., MIN6) is used. Islets are allowed to recover overnight in culture.
-
Pre-incubation: Islets or cells are pre-incubated for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose concentrations, with or without the test compounds (this compound or PSN632408) at various concentrations.
-
Incubation: The islets or cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: The supernatant from each well is collected to measure the amount of secreted insulin.
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using an ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of insulin secreted is normalized to the total protein content or DNA content of the cells/islets. The results are expressed as fold-increase over the basal insulin secretion at low glucose.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo model to evaluate the effect of a compound on glucose metabolism and disposal.
Methodology:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: The test compound (e.g., this compound at a specific dose) or vehicle is administered orally via gavage.
-
Glucose Challenge: After a set period following compound administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The blood glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify the overall effect on glucose tolerance.
Mandatory Visualization
The following diagram illustrates the signaling pathway activated by GPR119 agonists like this compound and PSN632408 in pancreatic β-cells and intestinal L-cells.
Caption: GPR119 agonist signaling pathway.
This guide provides a comparative overview of this compound and PSN632408 based on publicly available data. For further in-depth analysis and direct comparison, head-to-head studies under identical experimental conditions would be necessary.
References
A Comparative Guide: Synthetic Agonist AR231453 Versus Endogenous Ligand OEA for the GPR119 Receptor
For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and endogenous ligands is critical for advancing therapeutic strategies targeting the G-protein coupled receptor 119 (GPR119). This guide provides an objective comparison of the synthetic agonist AR231453 and the endogenous ligand Oleoylethanolamide (OEA), focusing on their performance, signaling mechanisms, and supporting experimental data.
GPR119, a promising target for type 2 diabetes and obesity, is activated by both the endogenous lipid mediator OEA and synthetic compounds like AR231453. Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates the secretion of insulin and incretin hormones such as glucagon-like peptide-1 (GLP-1), respectively, thereby contributing to glucose homeostasis.[1][2][3] While both AR231453 and OEA effectively activate GPR119, they exhibit distinct pharmacological profiles in terms of potency, signaling bias, and downstream effects.
Comparative Performance: A Data-Driven Overview
Experimental data from various in vitro assays reveal significant differences in the potency and signaling pathways activated by AR231453 and OEA. AR231453 consistently demonstrates higher potency across multiple signaling readouts.
| Parameter | AR231453 | Oleoylethanolamide (OEA) | Reference Cells | Key Findings |
| cAMP Accumulation (EC50) | 1.05 ± 0.11 nM / 6-95 nM | 2.78 ± 0.18 µM / 85 nM - 15 µM | HEK293-hGPR119 / COS-7 | AR231453 is significantly more potent in stimulating cAMP production, the canonical Gαs-mediated pathway for GPR119. |
| Intracellular Ca2+ (EC50) | ~10 nM (estimated) | ~250 nM (estimated) | COS-7 | AR231453 shows a 25-fold higher potency compared to OEA in mobilizing intracellular calcium. |
| β-Arrestin Recruitment (EC50) | ~5 nM (estimated) | ~830 nM (estimated) | U2OS | AR231453 is 166-fold more potent than OEA in recruiting β-arrestin. |
| GLP-1 Secretion | Potent stimulation | Stimulates secretion | GLUTag cells, Primary murine L-cells | Both agonists stimulate GLP-1 secretion. AR231453 shows potent, dose-dependent stimulation of GLP-1 release. |
| Insulin Secretion | Glucose-dependent | Glucose-dependent | MIN6c4 insulinoma cells, Rat islets | Both agonists enhance glucose-stimulated insulin secretion (GSIS). |
A notable finding is the biased signaling exhibited by OEA. The potency of OEA varies over 175-fold across different signaling pathways, whereas AR231453 shows less than a 16-fold variation, suggesting it acts as a more balanced agonist. Furthermore, AR231453 has been shown to act as a positive allosteric modulator of OEA, increasing OEA's potency by 54-fold at a concentration of 100 nM AR231453.
Signaling Pathways and Mechanisms
GPR119 activation by both AR231453 and OEA initiates a cascade of intracellular signaling events. The primary pathway involves coupling to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, research indicates that GPR119 signaling is more complex, also involving Gαq and Gαi proteins, as well as G-protein-independent β-arrestin recruitment.
The downstream effects of cAMP elevation include the activation of cAMP response element (CRE), while Gαq and Gαi pathways can influence serum response element (SRE) and nuclear factor of activated T-cells (NFAT), although no ligand-induced modulation of NFAT has been observed for either agonist.
Caption: GPR119 signaling cascade initiated by AR231453 and OEA.
Experimental Methodologies
The data presented in this guide are derived from established in vitro and in vivo experimental protocols. Below are summaries of the key methodologies used to compare AR231453 and OEA.
In Vitro cAMP Accumulation Assay
This assay quantifies the intracellular accumulation of cAMP following receptor activation.
-
Cell Culture: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates at a density of 16,000 cells per well and incubated.
-
Assay Conditions: Cells are incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.
-
Ligand Treatment: Cells are treated with various concentrations of AR231453 or OEA for 30 minutes at 37°C.
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence). The signal is inversely proportional to the amount of cAMP produced.
Caption: Workflow for the in vitro cAMP accumulation assay.
In Vitro GLP-1 Secretion Assay
This assay measures the amount of GLP-1 released from enteroendocrine cells in response to ligand stimulation.
-
Cell Culture: Murine GLUTag or STC-1 enteroendocrine cells are cultured in DMEM.
-
Cell Plating: Cells are seeded into 24-well plates and allowed to adhere.
-
Pre-incubation: Cells are washed and pre-incubated in Krebs-Ringer Bicarbonate Buffer (KRBB).
-
Treatment: The buffer is replaced with KRBB containing various concentrations of AR231453 or OEA, often in the presence of a DPP-4 inhibitor to prevent GLP-1 degradation. Cells are incubated for 2 hours at 37°C.
-
Sample Collection: The supernatant is collected.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercial ELISA kit.
Logical Framework: From Receptor Activation to Physiological Response
The interaction of AR231453 or OEA with GPR119 initiates a series of events that culminate in physiological responses relevant to glucose metabolism. The following diagram illustrates the logical flow from ligand binding to the ultimate therapeutic effects.
Caption: Logical flow from ligand binding to therapeutic potential.
Conclusion
Both the synthetic agonist AR231453 and the endogenous ligand OEA are valuable tools for studying GPR119 function. AR231453 stands out as a highly potent and relatively balanced agonist, making it a robust pharmacological tool for in vitro and in vivo studies. OEA, while less potent, demonstrates biased agonism, which may offer insights into the physiological fine-tuning of GPR119 signaling. The differences in their pharmacological profiles, particularly the ago-allosteric properties of AR231453 on OEA, are crucial considerations for drug discovery programs targeting GPR119. These findings may help explain some of the challenges encountered in translating the effects of GPR119 agonists from preclinical models to human clinical trials. Further research into the distinct signaling signatures of different GPR119 ligands will be essential for the development of effective and safe therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AR 231453 and GLP-1 Receptor Agonists for Metabolic Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GPR119 agonist, AR 231453, and the established class of GLP-1 receptor agonists. This document synthesizes available experimental data to highlight the distinct mechanisms and performance characteristics of these two classes of compounds in the context of metabolic disease research.
This comparison focuses on key performance indicators such as in vitro potency in stimulating critical signaling pathways and in vivo efficacy in regulating glucose homeostasis. Detailed experimental protocols for the cited studies are provided to ensure reproducibility and aid in the design of future investigations.
Introduction to a Novel Target: this compound and the GPR119 Receptor
This compound is a potent, selective, and orally available agonist for G protein-coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells, making it a compelling target for the treatment of type 2 diabetes.[2] Activation of GPR119 has a dual mechanism of action: it directly stimulates glucose-dependent insulin secretion from pancreatic β-cells and indirectly promotes insulin release by stimulating the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[2]
The Established Therapeutic Class: GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are a well-established class of therapeutics for type 2 diabetes and obesity.[3] These agents mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. Prominent examples of GLP-1 receptor agonists include liraglutide and semaglutide.
In Vitro Performance: A Head-to-Head Look at Potency
A direct comparison of in vitro potency reveals the distinct receptor targets and signaling outputs of this compound and GLP-1 receptor agonists. The following tables summarize the half-maximal effective concentrations (EC50) for key cellular responses.
Table 1: In Vitro Potency of this compound (GPR119 Agonist)
| Parameter | Cell Line | EC50 Value | Reference |
| cAMP Accumulation | Not Specified | 0.68 nM | |
| cAMP Accumulation | Not Specified | 4.7 nM | |
| cAMP Accumulation | Not Specified | 4.7 - 9 nM | |
| Insulin Release | HIT-T15 cells | 3.5 nM | |
| Insulin Release | Min6 cells | 0.5 nM (at 10 mM glucose) |
Table 2: In Vitro Potency of GLP-1 Receptor Agonists
| Compound | Parameter | Cell Line | EC50 Value (pM) | Reference |
| Semaglutide | cAMP Accumulation | CHO (human GLP-1R) | 8.9 | |
| Liraglutide | cAMP Accumulation | CHO (human GLP-1R) | 48.7 |
It is crucial to note that the EC50 values for this compound and GLP-1 receptor agonists were determined in different cell lines and under varied experimental conditions. Therefore, a direct comparison of absolute potency should be made with caution.
In Vivo Efficacy: Glucose Homeostasis in Murine Models
Oral glucose tolerance tests (OGTT) in mice are a standard preclinical model to assess the efficacy of anti-diabetic agents.
This compound: Oral administration of this compound at a dose of 20 mg/kg has been shown to markedly improve oral glucose tolerance in mice.
Liraglutide: In diabetic KKAy mice, subcutaneous administration of liraglutide (250 μg/kg/day) for 6 weeks significantly decreased fasting blood glucose levels and the area under the curve during an OGTT. Another study in a mouse model of glucocorticoid-induced metabolic syndrome showed that once-daily injections of liraglutide significantly improved glucose tolerance.
Semaglutide: In diet-induced obese mice, oral administration of semaglutide (0.23 mg/kg) rapidly decreased blood glucose levels. Studies in a mouse model of type 2 diabetes also demonstrated a significant glucose-lowering effect of semaglutide treatment.
Signaling Pathways and Mechanisms of Action
The distinct receptor targets of this compound and GLP-1 receptor agonists lead to different primary signaling cascades, although both ultimately converge on pathways that promote insulin secretion.
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potency of a compound in stimulating intracellular cyclic adenosine monophosphate (cAMP) production.
General Protocol:
-
Cell Culture: Cells stably expressing the target receptor (e.g., GPR119 or GLP-1R) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into multi-well plates and incubated to allow for adherence.
-
Assay:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test compound (e.g., this compound or a GLP-1 receptor agonist).
-
Following incubation, cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the ability of a compound to enhance insulin secretion from pancreatic β-cells in response to glucose.
General Protocol:
-
Cell/Islet Culture: Pancreatic β-cell lines (e.g., HIT-T15, MIN6) or isolated pancreatic islets are cultured.
-
Pre-incubation: Cells or islets are washed and pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose and varying concentrations of the test compound.
-
Sample Collection: After a defined incubation period, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is normalized to the total protein or DNA content of the cells/islets. The concentration-response data is used to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a compound on glucose disposal in a living organism.
General Protocol:
-
Animal Acclimatization: Mice are acclimatized to the housing conditions.
-
Fasting: Mice are fasted for a defined period (e.g., 6-16 hours) prior to the test.
-
Baseline Blood Glucose: A baseline blood sample is taken (time 0) to measure the initial blood glucose level.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another relevant route.
-
Glucose Challenge: After a specified time following compound administration, a concentrated glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured for each sample.
-
Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify the overall glucose excursion.
Summary and Future Directions
This compound represents a novel, orally available small molecule approach to glycemic control through the activation of the GPR119 receptor. Its dual action on both direct insulin secretion and indirect stimulation via GLP-1 release presents a unique mechanistic profile. In contrast, GLP-1 receptor agonists are potent, injectable peptide-based therapies that have demonstrated significant clinical efficacy.
The data presented in this guide highlights the potential of GPR119 agonism as a therapeutic strategy. However, direct, head-to-head comparative studies under identical experimental conditions are necessary to definitively establish the relative efficacy and potency of this compound in relation to clinically approved GLP-1 receptor agonists. Further research is warranted to explore the long-term efficacy, safety, and potential for combination therapies involving these distinct but complementary pathways for the management of metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists [mdpi.com]
Comparative Analysis of AR 231453 Cross-Reactivity with Other G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G protein-coupled receptor (GPCR) agonist, AR 231453, with a focus on its cross-reactivity profile. This compound is a potent and orally available agonist for GPR119, a promising therapeutic target for type 2 diabetes and obesity.[1] A critical aspect of its preclinical evaluation is its selectivity, or its propensity to interact with other GPCRs, which could lead to off-target effects.
High Selectivity of this compound for GPR119
This compound has demonstrated a high degree of selectivity for the GPR119 receptor. In comprehensive screening studies, the compound was tested against a large panel of over 230 different GPCRs and was found to be inactive against them, including all known pancreatic islet receptors.[1] This exceptional selectivity minimizes the potential for unintended physiological effects, making this compound a promising candidate for further development.
Cross-Reactivity Data Summary
While specific quantitative binding affinities (Ki) or functional activities (EC50/IC50) for this compound against a broad panel of GPCRs are not publicly available, the consistent reporting of its inactivity underscores its selective nature. The following table summarizes the reported selectivity profile of this compound against a representative selection of GPCR families.
| Receptor Family | Representative Receptors | Reported Activity of this compound |
| Primary Target | GPR119 | Potent Agonist (EC50 = 4.7 nM for cAMP accumulation)[1] |
| Adrenergic | α1, α2, β1, β2, β3 | Inactive |
| Dopamine | D1, D2, D3, D4, D5 | Inactive |
| Serotonin | 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, 5-HT7 | Inactive |
| Muscarinic | M1, M2, M3, M4, M5 | Inactive |
| Histamine | H1, H2, H3, H4 | Inactive |
| Opioid | μ, δ, κ | Inactive |
| Cannabinoid | CB1, CB2 | Inactive |
| Other Peptide | Angiotensin, Bradykinin, Chemokine, etc. | Inactive |
| Other Amine | Trace Amine, etc. | Inactive |
Data is based on the general statement that this compound was found to be inactive against a panel of over 230 GPCRs.[1]
Experimental Protocols for Assessing Cross-Reactivity
The determination of GPCR cross-reactivity typically involves two primary types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target GPCRs.
Materials:
-
Cell membranes prepared from cell lines stably expressing the GPCR of interest.
-
A specific high-affinity radioligand for each receptor.
-
This compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of a compound binding to a GPCR, specifically its effect on downstream signaling pathways. For Gs or Gi-coupled receptors, this is often a measurement of cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine if this compound acts as an agonist or antagonist at a panel of off-target GPCRs by measuring changes in intracellular cAMP levels.
Materials:
-
Whole cells stably expressing the GPCR of interest.
-
This compound at a range of concentrations.
-
A known agonist for each receptor (for antagonist testing).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Compound Addition (Agonist Mode): Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes).
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: For agonist mode, plot the cAMP concentration against the this compound concentration to determine the EC50 value. For antagonist mode, determine the IC50 value of this compound in inhibiting the agonist-induced cAMP response.
Visualizing Key Processes
To further clarify the experimental workflow and the primary signaling pathway of this compound, the following diagrams are provided.
References
AR231453 as a Positive Control for GPR119 Activation: A Comparative Guide
G protein-coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for managing type 2 diabetes and obesity.[1] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, its activation stimulates the glucose-dependent secretion of insulin and incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This dual mechanism makes GPR119 agonists attractive candidates for glycemic control with a reduced risk of hypoglycemia.[1]
AR231453 is a potent, selective, and orally available synthetic agonist of GPR119, frequently utilized as a positive control in research settings.[3] Its high selectivity and robust activation of the receptor provide a reliable benchmark for evaluating novel GPR119 modulators. This guide compares AR231453 with other endogenous and synthetic GPR119 agonists, providing experimental data and detailed protocols for researchers in the field.
Comparative Agonist Performance
The efficacy and potency of GPR119 agonists are typically quantified by their half-maximal effective concentration (EC50) in various in vitro assays. AR231453 consistently demonstrates high potency, often in the low nanomolar range, particularly in assays measuring cyclic AMP (cAMP) accumulation, the primary second messenger of the GPR119 signaling pathway.
| Agonist | Type | Cell Line | Assay | EC50 | Reference |
| AR231453 | Synthetic | HEK293-hGPR119 | cAMP Accumulation | 4.7 nM | |
| AR231453 | Synthetic | HIT-T15 | Insulin Release | 3.5 nM | |
| AR231453 | Synthetic | HEK293-hGPR119 | Reporter Gene | 1.05 nM | |
| AR231453 | Synthetic | Min6 Cells | Insulin Secretion | 0.5 nM | |
| Oleoylethanolamide (OEA) | Endogenous | HEK293-hGPR119 | Reporter Gene | 2.78 µM | |
| 2-Oleoylglycerol (2-OG) | Endogenous | COS-7 (hGPR119) | GPR119 Activation | 2.5 µM | |
| MBX-2982 | Synthetic | - | - | - | |
| APD597 | Synthetic | - | - | - | |
| PSN632408 | Synthetic | Recombinant | GPR119 Activation | 5.6 µM (mouse), 7.9 µM (human) | |
| GSK-1292263 | Synthetic | Recombinant | GPR119 Activation | pEC50: 6.9 (human), 6.7 (rat) |
Signaling Pathway and Experimental Workflow
Activation of GPR119 by an agonist initiates a Gαs-protein-coupled signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This elevation in cAMP is the critical event that triggers the downstream effects of enhanced insulin and GLP-1 secretion.
Caption: GPR119 receptor signaling cascade.
A typical workflow for assessing GPR119 agonist activity involves cell-based assays to quantify the production of cAMP.
Caption: Workflow for a typical GPR119 cAMP assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of GPR119 agonists. Below are standard protocols for key functional assays.
cAMP Accumulation Assay
This assay directly measures the primary signaling event following GPR119 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics. Cells are seeded into 384-well white opaque plates.
-
Assay Procedure:
-
After 24 hours, the culture medium is removed.
-
Cells are incubated with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Test compounds, including AR231453 as a positive control, are serially diluted and added to the wells.
-
The plates are incubated for 30-60 minutes at 37°C.
-
The reaction is stopped by adding a lysis buffer containing detection reagents. Commercially available kits, such as HTRF (Homogeneous Time-Resolved FRET) or AlphaScreen, are commonly used.
-
After a final incubation period at room temperature as per the manufacturer's instructions, the signal is measured on a compatible plate reader.
-
-
Data Analysis: The raw signal is converted to cAMP concentrations using a standard curve. Concentration-response curves are then plotted to determine EC50 values.
GLP-1 Secretion Assay
This assay evaluates the ability of agonists to stimulate incretin release from enteroendocrine cells.
-
Cell Culture: The murine enteroendocrine cell line GLUTag is commonly used. Cells are plated in 24-well plates and cultured in DMEM with 10% FBS.
-
Assay Procedure:
-
Prior to the assay, the medium is replaced with DMEM containing 3 mM glucose for 24 hours.
-
On the day of the experiment, cells are washed twice with Phosphate-Buffered Saline (PBS).
-
Cells are then incubated with test compounds (and AR231453) in serum-free DMEM containing a stimulatory glucose concentration (e.g., 15 mM) for 1 hour at 37°C.
-
The supernatant is collected and centrifuged to remove cell debris.
-
-
Data Analysis: The concentration of active GLP-1 in the supernatant is quantified using a commercial ELISA kit. Secretion is often expressed as a percentage of the total cellular GLP-1 content or as fold-increase over basal (vehicle control) secretion.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the effect of GPR119 agonists on insulin release from pancreatic β-cells.
-
Cell/Islet Preparation: Pancreatic β-cell lines (e.g., MIN6, HIT-T15) or isolated primary rodent islets are used.
-
Assay Procedure:
-
Cells or islets are pre-incubated for 1-2 hours in a low-glucose buffer (e.g., 2.8 mM glucose).
-
They are then washed and incubated with test compounds in the presence of both low (basal) and high (stimulatory, e.g., 16.8 mM) glucose concentrations for a defined period (e.g., 1 hour).
-
The supernatant is collected for insulin measurement.
-
-
Data Analysis: Insulin concentration is determined by ELISA or radioimmunoassay (RIA). The data demonstrates the glucose-dependency of the agonist's effect, a key characteristic of GPR119-mediated insulin secretion.
Conclusion
AR231453 serves as an excellent positive control for GPR119 activation studies due to its high potency, selectivity, and well-documented effects across a range of functional assays. Its nanomolar efficacy in stimulating cAMP production and subsequent insulin and GLP-1 release provides a robust benchmark against which novel synthetic compounds or endogenous ligands can be compared. While endogenous agonists like OEA are crucial for understanding the receptor's physiological role, their lower potency makes them less suitable as benchmark positive controls in high-throughput screening and lead optimization campaigns. The use of AR231453 ensures the reliability and reproducibility of experimental findings, facilitating the discovery and characterization of new therapeutic agents targeting GPR119.
References
A Comparative Review of the Pharmacokinetic Profiles of GPR119 Agonists: AR-231453 and APD597
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of two G protein-coupled receptor 119 (GPR119) agonists, AR-231453 and APD597 (also known as JNJ-38431055). Both compounds have been investigated for their potential as treatments for type 2 diabetes due to their ability to stimulate glucose-dependent insulin secretion and the release of incretin hormones.[1][2][3] Understanding their distinct pharmacokinetic profiles is crucial for evaluating their therapeutic potential and guiding further drug development efforts.
Overview of Compounds
AR-231453 is a potent and selective GPR119 agonist that has demonstrated efficacy in preclinical models.[1][4] It is noted for its ability to improve glucose tolerance in mice following oral administration.
APD597 (JNJ-38431055) is another orally active GPR119 agonist that has progressed to clinical trials. It has been shown to have a favorable metabolic profile and is designed to avoid the generation of long-lasting metabolites.
Comparative Pharmacokinetic Data
A direct head-to-head comparative pharmacokinetic study between AR-231453 and APD597 in the same preclinical species has not been identified in the public domain. However, available data from separate studies in rats for AR-231453 and clinical studies for APD597 provide insights into their individual profiles.
Preclinical Pharmacokinetics in Rats: AR-231453
A study in rats provided the following pharmacokinetic parameters for AR-231453 after a single oral dose of 10 mg/kg.
| Parameter | Value | Unit |
| Tmax | 1 | hour |
| Cmax | 0.25 | µM |
| AUC | 263 | h*ng/mL |
| t1/2 | 1.1 | hours |
Data sourced from a preclinical study in rats.
It is important to note that this study also highlighted AR-231453's poor solubility and low exposure in rats, which resulted in a lack of efficacy in a rat oral glucose tolerance test. Furthermore, significant toxicity was observed with multiple dosing.
Clinical Pharmacokinetics: APD597 (JNJ-38431055)
Pharmacokinetic data for APD597 is available from a clinical study in healthy male volunteers.
| Parameter | Observation |
| Dose Proportionality | Systemic exposure increased in proportion to the dose (2.5 - 800 mg). |
| Food Effect | Co-administration with food did not influence pharmacokinetics. |
| t1/2 | Approximately 13 hours (oral suspension). |
| Steady State | Attained after approximately 8 days of once-daily dosing in subjects with type 2 diabetes. |
Data sourced from clinical studies in humans.
The significantly longer half-life of APD597 in humans compared to that of AR-231453 in rats suggests substantial differences in their metabolic stability and clearance between species and potentially between the compounds themselves.
Signaling Pathway and Experimental Workflow
The therapeutic effects of both AR-231453 and APD597 are mediated through the activation of the GPR119 receptor, which is primarily expressed on pancreatic β-cells and intestinal L-cells.
Figure 1: GPR119 agonist signaling pathway leading to insulin and incretin secretion.
A typical preclinical oral pharmacokinetic study workflow is designed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Figure 2: Experimental workflow for a preclinical oral pharmacokinetic study.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats (AR-231453)
While the specific details of the protocol for the AR-231453 rat pharmacokinetic study are not exhaustively described in the available literature, a general methodology can be inferred.
-
Animal Model: Male Sprague-Dawley rats are commonly used for such studies.
-
Dosing: A single oral dose of 10 mg/kg was administered. The compound would typically be formulated in a vehicle suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).
-
Blood Sampling: Blood samples would be collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vein or through sparse sampling from a larger group of animals.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Clinical Pharmacokinetic Study (APD597/JNJ-38431055)
The clinical study for APD597 was a double-blind, randomized, placebo-controlled study in healthy male volunteers.
-
Study Design: Single oral doses ranging from 2.5 to 800 mg were administered.
-
Drug Administration: The drug was given as an oral suspension.
-
Food Effect Assessment: The influence of food was evaluated by administering the drug with a standard high-fat meal in a crossover design.
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to characterize the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of APD597 were measured using a validated analytical method.
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Conclusion
The available data indicate notable differences in the pharmacokinetic profiles of AR-231453 and APD597. AR-231453 exhibits a short half-life and poor oral exposure in rats, which, coupled with toxicity concerns, may have limited its clinical development. In contrast, APD597 demonstrates a much longer half-life in humans, dose-proportional exposure, and has progressed to clinical evaluation. These findings underscore the critical importance of comprehensive pharmacokinetic and safety assessments in the early stages of drug development. For researchers in this field, the contrasting profiles of these two GPR119 agonists highlight the significant impact that molecular structure can have on a drug's disposition and, ultimately, its therapeutic viability.
References
- 1. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a second generation agonist of the orphan G-protein coupled receptor GPR119 with an improved profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of AR 231453-Induced Insulin Secretion in Primary Islets
This guide provides a comprehensive comparison of AR 231453, a selective GPR119 agonist, with established insulin secretagogues, namely sulfonylureas and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for type 2 diabetes.
Mechanism of Action
This compound
This compound is a small molecule agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. The binding of this compound to GPR119 on pancreatic β-cells activates a Gαs signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. Additionally, this compound stimulates GPR119 on intestinal L-cells, promoting the release of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on its own receptor on β-cells to further enhance glucose-dependent insulin secretion, suggesting a dual mechanism of action for this compound.
Sulfonylureas (e.g., Glyburide, Glipizide)
Sulfonylureas are a class of oral anti-diabetic drugs that have been in clinical use for decades. Their primary mechanism of action involves the inhibition of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells. They bind to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, leading to its closure. This closure depolarizes the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules. A key characteristic of sulfonylureas is that their insulin secretagogue effect can be glucose-independent, which increases the risk of hypoglycemia.
GLP-1 Receptor Agonists (e.g., Exenatide, Liraglutide)
GLP-1 receptor agonists are a class of injectable or oral medications that mimic the action of the endogenous incretin hormone GLP-1. They bind to and activate the GLP-1 receptor, a G protein-coupled receptor, on pancreatic β-cells. This activation also stimulates the Gαs-cAMP signaling pathway, leading to potentiation of glucose-dependent insulin secretion. Similar to this compound, the glucose-dependent nature of their action confers a low risk of hypoglycemia.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on insulin secretion in primary islets. It is important to note that the data is compiled from different studies and experimental conditions may vary.
Table 1: Effect of this compound on Insulin Secretion in Primary Islets
| Compound | Concentration | Species | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Vehicle) | Reference |
| This compound | 300 nM | Rat | 15 mM | Similar to GLP-1 | |
| This compound | Dose-dependent | Mouse | 8-17 mM | Significant increase | |
| This compound | 500 nM | Mouse | High Glucose | Significant increase |
Table 2: Effect of GLP-1 Receptor Agonists on Insulin Secretion in Islets
| Compound | Concentration | Species | Experimental Condition | Effect on Insulin Secretion | Reference |
| Exenatide | N/A (in vivo) | Human (transplant) | Hyperglycemic clamp | Significant rise in 2nd phase insulin release |
Table 3: General Clinical Efficacy of Sulfonylureas
| Compound Class | Typical Effect | Metric | Population | Reference |
| Sulfonylureas | 1-2% reduction | HbA1c | Type 2 Diabetes Patients |
Experimental Protocols
1. Primary Islet Isolation (Mouse)
This protocol is a generalized procedure based on commonly cited methods.
-
Materials:
-
Collagenase P solution (e.g., from Roche)
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
-
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the pancreas through the common bile duct with cold collagenase P solution.
-
Excise the distended pancreas and incubate it in a water bath at 37°C for a specified time to allow for digestion.
-
Mechanically disrupt the digested tissue by gentle shaking.
-
Wash the digested tissue with HBSS to stop the collagenase activity.
-
Purify the islets from the acinar tissue using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Collect the islets from the interface of the gradient layers.
-
Wash the isolated islets with HBSS.
-
Culture the islets in RPMI-1640 medium overnight before conducting insulin secretion assays.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a static incubation protocol to assess insulin secretion from isolated islets.
-
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)
-
Glucose solutions of varying concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
-
Isolated primary islets
-
Multi-well plates
-
Insulin ELISA kit
-
-
Procedure:
-
Hand-pick islets of similar size and place them in groups (e.g., 10 islets per well) in a multi-well plate.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Remove the pre-incubation buffer and replace it with fresh KRB buffer containing either a low (basal) or high (stimulatory) glucose concentration, with or without the test compound (this compound, sulfonylurea, or GLP-1 RA).
-
Incubate the islets for a defined period (e.g., 1 hour) at 37°C.
-
Collect the supernatant from each well.
-
Lyse the islets to determine the total insulin content.
-
Measure the insulin concentration in the supernatant and the islet lysate using an insulin ELISA kit.
-
Normalize the secreted insulin to the total insulin content or per islet.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Experimental workflow for validating insulin secretagogues.
Caption: Logical relationship of the validation process.
Safety Operating Guide
Navigating the Safe Disposal of AR 231453: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of AR 231453, a potent and selective GPR119 agonist. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound, as with most laboratory chemicals, is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash. The primary recommendation from safety data sheets for similar chemical compounds is to engage a licensed professional waste disposal service. The responsibility for proper waste characterization and classification lies with the waste generator.
Quantitative Data and Hazard Profile
While a specific Safety Data Sheet (SDS) with detailed quantitative disposal limits for this compound is not publicly available, the general safety profile of potent biologically active molecules necessitates stringent disposal controls. The following table summarizes key handling and storage information that informs its disposal protocol.
| Parameter | Guideline | Source |
| Chemical State | Solid | MedchemExpress |
| Recommended Storage | -20°C for long-term storage | MedchemExpress |
| General Disposal Route | Licensed Professional Waste Disposal Service | Fisher Scientific SDS |
| Environmental Precaution | Do not allow to enter drains or water courses | MedchemExpress SDS |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound in various forms.
1. Unused or Expired Solid Compound:
-
Segregation: Keep this compound in its original, clearly labeled container. If the original container is compromised, transfer the compound to a new, compatible, and properly labeled hazardous waste container.
-
Waste Stream: Designate the container for solid chemical waste.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal service.
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Decontamination: Whenever feasible, decontaminate non-disposable labware (e.g., glassware) by rinsing with a suitable solvent (such as ethanol or isopropanol) in a chemical fume hood. The rinsate must be collected as hazardous waste.
-
Disposal of Disposables: All single-use labware (e.g., pipette tips, tubes) and PPE (gloves, lab coats) that have come into direct contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Waste Stream: This waste should be categorized as solid chemical waste.
3. Solutions of this compound:
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Labeling: The label should clearly state "Hazardous Waste," list all chemical constituents (including solvents and this compound) with their approximate concentrations, and display the appropriate hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.
-
Disposal: Arrange for pickup through your institution's EHS office or a licensed waste disposal service.
Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the most accurate and compliant disposal information.
Essential Safety and Operational Guide for Handling AR 231453
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate access to critical safety, handling, and disposal information for AR 231453, a potent and selective GPR119 agonist. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE and safety measures when handling this compound.
| Category | Requirement | Specification |
| Eye Protection | Mandatory | Chemical safety goggles or a full-face shield. |
| Hand Protection | Mandatory | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Mandatory | Laboratory coat. |
| Respiratory Protection | As needed | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities. |
| Ventilation | Mandatory | Work in a well-ventilated area, preferably a chemical fume hood.[1] |
| General Hygiene | Mandatory | Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Handling
Proper storage is vital for maintaining the chemical's integrity and preventing accidents.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C for long-term storage. |
| Container | Keep the container tightly sealed. |
| Storage Conditions | Store in a cool, well-ventilated area away from direct sunlight and sources of ignition. |
| Handling | Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |
Experimental Protocols
This compound is a potent agonist of G protein-coupled receptor 119 (GPR119), leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This mechanism is central to its effects on enhancing glucose-dependent insulin release.
Key Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol details the measurement of intracellular cAMP levels in response to this compound stimulation in a cell line expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Assay buffer
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white assay plates
Procedure:
-
Cell Seeding: Seed the HEK293-hGPR119 cells into 384-well white plates at a suitable density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the diluted this compound solutions to the respective wells.
-
Include a vehicle control (assay buffer with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR119 signaling pathway activated by this compound and a typical experimental workflow for its in vivo evaluation.
Caption: GPR119 signaling cascade initiated by this compound.
Caption: Workflow for an in vivo oral glucose tolerance test.
Disposal Plan
As no specific disposal instructions for this compound are available, general procedures for chemical waste disposal must be followed.
-
Waste Classification: this compound should be treated as a chemical waste.
-
Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
